molecular formula C23H26ClN7O3 B15613714 Avanafil-d4

Avanafil-d4

Cat. No.: B15613714
M. Wt: 488.0 g/mol
InChI Key: WEAJZXNPAWBCOA-RURCLPHHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avanafil-d4 is a useful research compound. Its molecular formula is C23H26ClN7O3 and its molecular weight is 488.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H26ClN7O3

Molecular Weight

488.0 g/mol

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i9D2,14D2

InChI Key

WEAJZXNPAWBCOA-RURCLPHHSA-N

Origin of Product

United States

Foundational & Exploratory

Avanafil-d4: A Technical Guide to its Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil-d4 is the deuterated form of Avanafil (B1665834), a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Avanafil is used for the treatment of erectile dysfunction.[1][2] The introduction of deuterium (B1214612) (d4) into the molecule makes it a valuable tool in pharmacokinetic studies, particularly as an internal standard for mass spectrometry-based quantification of Avanafil in biological samples.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Avanafil, with the exception of four deuterium atoms replacing four hydrogen atoms. The IUPAC name for this compound is (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl-d2)pyrrolidin-1-yl-5,5-d2)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[4]

Table 1: Chemical and Physical Properties of this compound and Avanafil

PropertyThis compoundAvanafilReference(s)
Chemical Formula C23H22D4ClN7O3C23H26ClN7O3[2][5]
Molecular Weight 487.97 g/mol 483.95 g/mol [2][5]
CAS Number 2012598-68-2330784-47-9[6]
Appearance White to Off-White SolidWhite Crystalline Powder[1]
Melting Point Not available150-152°C[7]
Solubility Not availableSoluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[1]

Synthesis and Purification

A common approach for the synthesis of Avanafil involves the coupling of a pyrimidine (B1678525) derivative with a benzylamine (B48309) derivative.[2] To introduce the deuterium labels in this compound, a plausible strategy would involve the use of deuterated L-prolinol, specifically (S)-(+)-pyrrolidinemethanol-d2,5,5-d2, during the synthesis.

General Synthesis Scheme for Avanafil (Adaptable for this compound):

A process for the preparation of Avanafil has been disclosed where 4-chloro-5-ethoxycarbonyl-2-methylthio-pyrimidine is coupled with 3-chloro-4-methoxybenzylamine in the presence of triethylamine.[8] The resulting intermediate is then oxidized to a sulfonyl compound.[8] This is followed by reaction with L-prolinol (or its deuterated analogue for this compound synthesis) and subsequent hydrolysis to yield the final product.[8]

Purification of the final compound is typically achieved through column chromatography and crystallization.[8]

Mechanism of Action: PDE5 Inhibition

Avanafil, and by extension this compound, exerts its pharmacological effect by being a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis.[10][11]

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[10][11] The accumulation of cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection.[1][10] By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[2][11]

PDE5_Inhibition_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection 5'-GMP 5'-GMP PDE5->5'-GMP degrades to This compound This compound This compound->PDE5 inhibits

Caption: Signaling pathway of this compound as a PDE5 inhibitor.

Experimental Protocols: Analytical Methods

The quantitative analysis of this compound, particularly when used as an internal standard, relies on chromatographic techniques coupled with mass spectrometry. The methods developed for Avanafil can be readily adapted for its deuterated analogue.

1. Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

A gradient UPLC method has been developed for the analysis of Avanafil and its process-related impurities.[7][12]

  • Instrumentation: Agilent 1260 UHPLC system or equivalent.[7]

  • Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 μm particle size).[7][12]

  • Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) aqueous solution (pH adjusted to 5.00 ± 0.05 with dilute formic acid).[7][12]

  • Mobile Phase B: Acetonitrile.[7][12]

  • Gradient Program:

    • T0: 90:10 (A:B)

    • T1: 90:10

    • T8: 20:80

    • T10: 90:10

    • T11: 90:10[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 35 °C.[7][12]

  • Injection Volume: 1.0 μL.[7]

  • Detection: Diode Array Detector (DAD) at 239 nm.[7][12]

2. Isotope Dilution LC-MS/MS for Quantification in Biological Samples

Isotope dilution mass spectrometry is the gold standard for quantitative analysis in complex matrices like plasma and urine. This compound is an ideal internal standard for the quantification of Avanafil using this technique.

  • General Workflow:

    • Spike biological sample with a known concentration of this compound.

    • Perform sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted sample by LC-MS/MS.

    • Quantify Avanafil by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological Sample Biological Sample Spike with this compound (IS) Spike with this compound (IS) Biological Sample->Spike with this compound (IS) Extraction Extraction Spike with this compound (IS)->Extraction LC Separation LC Separation Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

References

Synthesis and Characterization of Avanafil-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Avanafil-d4, an isotopically labeled version of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil (B1665834). Deuterated compounds like this compound are invaluable tools in pharmaceutical research, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, where they serve as superior internal standards for mass spectrometry-based quantification.

This document outlines a proposed synthetic pathway, details the analytical methodologies for structural confirmation and purity assessment, and presents key physicochemical data in a structured format.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. While specific spectral data from direct analysis is not publicly available, the compound is commercially accessible as a certified reference material.[1][2][3] The subsequent sections detail the analytical protocols that would be employed to generate and confirm the characterization data typically found in a Certificate of Analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl-d2)pyrrolidin-1-yl-5,5-d2)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[1]
CAS Number 2012598-68-2[1][2]
Molecular Formula C₂₃H₂₂D₄ClN₇O₃[1][2]
Molecular Weight 487.98 g/mol [1]
Storage Condition 2-8°C Refrigerator[1]

Table 2: Summary of Analytical Characterization Methods for Avanafil (Applicable to this compound)

TechniqueMethod DetailsPurposeReference(s)
UPLC-DAD Column: Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm) Mobile Phase: A: 20 mM Ammonium (B1175870) Formate (B1220265), B: Acetonitrile Detection: 239 nmPurity determination, Separation of impurities[4][5]
LC-MS/MS Column: Chromolith® High Resolution RP-18e (100 x 4.6 mm) Ionization: Electrospray Ionization (ESI), Positive ModeQuantitative analysis (as internal standard), High-sensitivity detection
HRMS (IT-TOF) Mass Range: m/z 100 to 1000 Da Capillary Voltage: 3.5 kVAccurate mass measurement, Confirmation of elemental composition[4]
¹H and ¹³C NMR Spectrometer: Bruker or Jeol (e.g., 400 or 500 MHz) Solvent: DMSO-d₆ or CDCl₃Structural elucidation, Confirmation of deuterium (B1214612) incorporation sites[4]

Proposed Synthesis of this compound

While a specific, publicly documented synthesis for this compound is unavailable, a plausible and efficient route can be constructed based on established syntheses of Avanafil and modern deuteration techniques. The key strategy involves the preparation of the deuterated intermediate, (S)-2-(hydroxymethyl-d2)pyrrolidin-5,5-d2, followed by its incorporation into the Avanafil scaffold.

G cluster_0 Part 1: Synthesis of Deuterated Intermediate cluster_1 Part 2: Assembly of this compound s_proline L-Proline ester L-Proline Methyl Ester s_proline->ester Esterification (SOCl₂, CD₃OD) reduct (S)-2-(hydroxymethyl-d2)pyrrolidin-5,5-d2 ester->reduct Reduction (LiAlD₄) intermediate1 Intermediate A reduct->intermediate1 Nucleophilic Substitution start_pyrimidine 2,4-dichloro-5-pyrimidine -carboxylate start_pyrimidine->intermediate1 intermediate2 Intermediate B (this compound Acid) intermediate1->intermediate2 1. Nucleophilic Substitution (3-Chloro-4-methoxybenzylamine) 2. Hydrolysis final_product This compound intermediate2->final_product Amide Coupling (2-(Aminomethyl)pyrimidine, EDCI/HOBT)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols: Proposed Synthesis

Part 1: Synthesis of (S)-2-(hydroxymethyl-d2)pyrrolidin-5,5-d2

  • Esterification of L-Proline: L-proline is esterified using deuterated methanol (B129727) (CD₃OD) and a reagent like thionyl chloride (SOCl₂) to form the methyl ester. This step can facilitate the subsequent reduction. The acidic proton on the nitrogen is also exchanged.

  • Reduction with LiAlD₄: The crucial step involves the reduction of the proline methyl ester using a powerful deuterating agent, Lithium Aluminum Deuteride (LiAlD₄). This reagent will reduce the ester carbonyl group to a -CD₂OH group and is expected to exchange the acidic protons at the C5 position (alpha to the carbonyl) of the pyrrolidine (B122466) ring, thus installing all four deuterium atoms. The reaction is typically performed in an anhydrous ether solvent like THF under an inert atmosphere.

  • Workup and Isolation: The reaction is carefully quenched with D₂O followed by an aqueous workup to yield the crude deuterated prolinol. Purification is achieved via distillation or column chromatography.

Part 2: Assembly of this compound

The synthesis of the main pyrimidine (B1678525) scaffold follows methods described in the patent literature.[6]

  • First Nucleophilic Substitution: The synthesized deuterated prolinol is reacted with a suitable starting material like ethyl 2,4-dichloro-5-pyrimidinecarboxylate. The pyrrolidine nitrogen displaces the chlorine atom at the C2 position of the pyrimidine ring.

  • Second Nucleophilic Substitution: 3-Chloro-4-methoxybenzylamine is then reacted with the product from the previous step. It displaces the second chlorine atom at the C4 position.

  • Ester Hydrolysis: The ethyl ester at the C5 position is hydrolyzed to a carboxylic acid using a base like sodium hydroxide (B78521) (NaOH), followed by acidification to yield the key carboxylic acid intermediate (this compound acid).

  • Final Amide Coupling: The carboxylic acid intermediate is coupled with 2-(aminomethyl)pyrimidine using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBT). This final step forms the amide bond and yields this compound.

  • Purification: The final product is purified using recrystallization or preparative HPLC to achieve high purity suitable for use as a reference standard.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The workflow below illustrates a typical characterization cascade.

G synthesis Crude Synthesized This compound hplc Purity Assessment (UPLC-DAD) synthesis->hplc Check Purity >98% hrms Mass Confirmation (HRMS) hplc->hrms If Pure nmr Structural & Isotopic Confirmation (NMR) hrms->nmr Confirm Mass coa Certificate of Analysis (Final Product) nmr->coa Confirm Structure & D-incorporation

Caption: Standard characterization workflow for this compound.

Experimental Protocols: Characterization

1. Purity Determination by UPLC-DAD [4][5]

  • Instrumentation: Waters ACQUITY UPLC system with a Photodiode Array (DAD) detector.

  • Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm particle size).

  • Column Temperature: 35 °C.

  • Mobile Phase A: 20 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient from high aqueous to high organic content to ensure separation of Avanafil from any potential non-deuterated starting material and process-related impurities.

  • Detection Wavelength: 239 nm.

  • Expected Outcome: A single major peak corresponding to this compound with purity typically >98%. The retention time is expected to be very close to that of unlabeled Avanafil.

2. Accurate Mass Confirmation by High-Resolution Mass Spectrometry (HRMS) [4]

  • Instrumentation: LCMS-IT-TOF or similar high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: Scan from m/z 100 to 1000.

  • Analysis: The instrument is calibrated to provide high mass accuracy. The observed monoisotopic mass of the [M+H]⁺ ion for this compound (C₂₃H₂₃D₄ClN₇O₃⁺) should be within 5 ppm of the theoretical calculated mass.

  • Expected Outcome: Confirmation of the elemental composition and successful incorporation of four deuterium atoms.

3. Structural Elucidation and Deuterium Incorporation by NMR [4]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: The proton NMR spectrum is used to confirm the overall structure. Crucially, the signals corresponding to the protons on the hydroxymethyl group (-CH₂OH) and the C5 position of the pyrrolidine ring should be significantly diminished or absent, confirming the sites of deuteration.

  • ¹³C NMR: The carbon spectrum will confirm the carbon backbone. Carbon atoms bonded to deuterium will show a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound.

  • Expected Outcome: Unambiguous confirmation of the molecular structure and verification that the deuterium labels are in the intended positions.

Mechanism of Action: PDE5 Inhibition

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, Avanafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, which facilitates an erection upon sexual stimulation. This compound is expected to have the same mechanism of action.

G NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relax Smooth Muscle Relaxation (Erection) cGMP->Relax Causes GMP 5'-GMP (Inactive) PDE5->GMP Avanafil This compound Avanafil->PDE5 Inhibits

Caption: Mechanism of action of this compound via PDE5 inhibition.

References

Decoding the Avanafil-d4 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document in the pharmaceutical industry, providing a comprehensive summary of the quality control testing performed on a specific batch of a compound.[1][2][3] For researchers and drug development professionals utilizing deuterated standards like Avanafil-d4, a thorough understanding of the CoA is paramount to ensure the accuracy and validity of experimental results. This compound, a labeled internal standard for the erectile dysfunction medication Avanafil (B1665834), plays a crucial role in pharmacokinetic and metabolic studies. This guide provides an in-depth explanation of a typical this compound Certificate of Analysis, detailing the key analytical data and the experimental methodologies employed.

Core Components of the this compound Certificate of Analysis

A Certificate of Analysis for a reference standard such as this compound typically includes vital information about the compound's identity, purity, and concentration.[4][5] This data is presented in a structured format, often with a summary table for quick reference.

Product Information

This section provides fundamental details about the this compound standard:

ParameterExample Data
Product Name This compound
Catalogue Number B130609-10
CAS Number 2012598-68-2[6]
Chemical Formula C23H22D4ClN7O3[6]
Molecular Weight 487.97 g/mol [6]
Lot Number Specific to the batch
Format Neat Solid
Storage Condition -20°C, protected from light
Expiry Date Specific to the batch
Analytical Data Summary

The analytical data section quantifies the critical quality attributes of the this compound standard.

Analytical TestSpecificationResult
Purity (HPLC) ≥ 98.0%99.5%
Identity (¹H-NMR) Conforms to structureConforms
Identity (Mass Spec) Conforms to structureConforms
Isotopic Purity ≥ 99% Deuterium (B1214612)99.6%
Residual Solvents As per USP <467>Complies
Water Content (Karl Fischer) ≤ 1.0%0.2%

Experimental Protocols

The quantitative data presented in the CoA is generated through rigorous analytical testing. The following are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[7]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[8][9]

  • Mobile Phase: A gradient elution is often used to achieve optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[9][10]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[8][9]

  • Detection: UV detection at a wavelength where Avanafil exhibits maximum absorbance, such as 238 nm or 246 nm, is used.[8][9]

  • Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a final concentration within the linear range of the instrument.[9]

  • Data Analysis: The purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram, expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz) is utilized.

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[7]

  • Data Acquisition: The ¹H-NMR spectrum is acquired, showing characteristic chemical shifts and coupling constants for the protons in the molecule.

  • Data Analysis: The obtained spectrum is compared with the expected spectrum for the Avanafil structure. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and assessing the level of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.[7]

  • Ionization Source: Electrospray ionization (ESI) in positive mode is a common technique for this type of molecule.[11]

  • Data Acquisition: The mass spectrum is acquired, showing the molecular ion peak corresponding to the mass of this compound.

  • Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical mass of this compound. The relative intensities of the isotopic peaks are used to calculate the isotopic purity. Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that serves as a fingerprint for the molecule.[11]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows of the analytical tests and the logical structure of a Certificate of Analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Solvent A->B D Inject Sample into HPLC B->D C Prepare Mobile Phase E Separation on C18 Column C->E D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Caption: Workflow for HPLC Purity Analysis of this compound.

CoA_Structure cluster_info Product Information cluster_data Analytical Data CoA Certificate of Analysis (this compound) Product_Details Product Name CAS Number Chemical Formula Molecular Weight CoA->Product_Details Batch_Details Lot Number Expiry Date CoA->Batch_Details Purity Purity (HPLC) CoA->Purity Identity Identity (NMR, MS) CoA->Identity Isotopic_Purity Isotopic Purity (MS) CoA->Isotopic_Purity Other_Tests Residual Solvents Water Content CoA->Other_Tests

Caption: Logical Structure of an this compound Certificate of Analysis.

Conclusion

The Certificate of Analysis for this compound is a testament to the rigorous quality control measures undertaken to ensure its suitability as a reference standard. A comprehensive understanding of the data presented and the underlying analytical methodologies is essential for researchers and scientists to have confidence in their experimental outcomes. This guide provides a foundational understanding to aid in the interpretation of this critical document, thereby supporting the integrity of research and development in the pharmaceutical sciences.

References

Commercial Availability and Research Applications of Avanafil-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Avanafil-d4, a deuterated stable isotope-labeled internal standard for the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on supplier information, technical specifications, and its critical role in bioanalytical studies.

Introduction to Avanafil and the Role of Deuterated Internal Standards

Avanafil is a selective PDE5 inhibitor approved for the treatment of erectile dysfunction.[1] Its mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5, which leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow, facilitating an erection upon sexual stimulation.[2][3]

In drug development and clinical research, the accurate quantification of drug concentrations in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used bioanalytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[4] Deuterated standards exhibit nearly identical physicochemical properties to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.

Commercial Availability and Technical Specifications

This compound is commercially available from several reputable suppliers of research chemicals and reference standards. While specific formulations and concentrations may vary, it is typically supplied as a solid. The following table summarizes key technical data for this compound and its unlabeled counterpart, Avanafil, from various suppliers.

Supplier/ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
This compound
Simson Pharma Limited330784-47-9 (Unlabeled)C23H22D4ClN7O3487.98High PurityAccompanied by Certificate of Analysis.[5]
BDG Synthesis330784-47-9 (Unlabeled)C23H22D4ClN7O3487.975>98% (HPLC)Certificate of Analysis provided.[6]
Cerilliant2012598-68-2C23H22D4ClN7O3487.97Not SpecifiedCertificate of Analysis available.[7]
Pharmaffiliates2012598-68-2C23H22D4ClN7O3487.98High PurityStable isotope labeled.[8]
Avanafil
ChemicalBook Suppliers330784-47-9C23H26ClN7O3483.9599% to 99.5%Various suppliers listed.[9]
Chengdu YuyangNot SpecifiedNot SpecifiedNot Specified≥98%For Avanafil intermediates.[10]

Signaling Pathway of Avanafil

Avanafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. The following diagram illustrates the mechanism of action of Avanafil.

cluster_0 Physiological Process cluster_1 Pharmacological Intervention Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase (GC) Activation Guanylate Cyclase (GC) Activation Nitric Oxide (NO) Release->Guanylate Cyclase (GC) Activation cGMP cGMP Guanylate Cyclase (GC) Activation->cGMP GTP GTP GTP Protein Kinase G (PKG) Activation Protein Kinase G (PKG) Activation cGMP->Protein Kinase G (PKG) Activation PDE5 PDE5 cGMP->PDE5 Degradation Smooth Muscle Relaxation Smooth Muscle Relaxation Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection Protein Kinase G (PKG) Activation) Protein Kinase G (PKG) Activation) Protein Kinase G (PKG) Activation)->Smooth Muscle Relaxation Avanafil Avanafil Avanafil->PDE5 Inhibits Inactive GMP Inactive GMP PDE5->Inactive GMP

Mechanism of action of Avanafil in the NO/cGMP pathway.

Experimental Protocol: Bioanalytical Method for Avanafil Quantification

The following is a representative experimental protocol for the quantification of Avanafil in a biological matrix (e.g., plasma) using this compound as an internal standard by LC-MS/MS. This protocol is based on established methods for similar analytes and general principles of bioanalytical method validation.[11][12]

4.1. Materials and Reagents

  • Avanafil reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank biological matrix (e.g., human plasma)

4.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Avanafil and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Avanafil stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent.

4.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Avanafil and this compound.

4.5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or ICH M10), including assessments of selectivity, sensitivity, matrix effect, linearity, precision, accuracy, recovery, and stability.[4]

Visualizations of Experimental Workflow and Logical Relationships

5.1. Experimental Workflow

The following diagram illustrates the general workflow for a bioanalytical study utilizing this compound.

cluster_0 Sample Collection & Preparation cluster_1 Analysis & Data Processing Biological Sample Collection Biological Sample Collection Spiking with this compound (IS) Spiking with this compound (IS) Biological Sample Collection->Spiking with this compound (IS) Protein Precipitation Protein Precipitation Spiking with this compound (IS)->Protein Precipitation Centrifugation & Supernatant Transfer Centrifugation & Supernatant Transfer Protein Precipitation->Centrifugation & Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Centrifugation & Supernatant Transfer->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Analyte/IS Ratio Calculation Analyte/IS Ratio Calculation Peak Integration->Analyte/IS Ratio Calculation Concentration Determination Concentration Determination Analyte/IS Ratio Calculation->Concentration Determination

Bioanalytical workflow for Avanafil quantification.

5.2. Logical Relationship of Deuterated Internal Standard in Quantitative Analysis

The diagram below explains the logical principle of using a deuterated internal standard to ensure accurate quantification.

Analyte Avanafil (Analyte) SamplePrep Sample Preparation Variability (e.g., extraction loss) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis Variability (e.g., matrix effects, injection volume) SamplePrep->LCMS Ratio Ratio of Analyte/IS Response LCMS->Ratio Constant Ratio Maintained Concentration Accurate Concentration Ratio->Concentration

Principle of using a deuterated internal standard.

Conclusion

This compound is readily available from commercial suppliers and serves as an indispensable tool for the accurate and precise quantification of Avanafil in research and development settings. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is crucial for generating reliable pharmacokinetic and other quantitative data. This guide provides a foundational understanding of its commercial availability, technical specifications, and application in a typical research workflow, alongside a clear depiction of its role in the context of Avanafil's mechanism of action. Researchers are encouraged to obtain lot-specific Certificates of Analysis from their chosen supplier for detailed purity and isotopic enrichment information.

References

Isotopic Purity of Avanafil-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of isotopic purity in the use of Avanafil-d4 as an internal standard in bioanalytical studies. Ensuring the isotopic purity of deuterated standards is paramount for the accuracy and reliability of pharmacokinetic and other quantitative analyses in drug development.

Introduction to Avanafil and the Significance of Isotopic Labeling

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its mechanism of action involves the inhibition of cGMP-specific PDE5, which leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum, resulting in smooth muscle relaxation and increased blood flow.

In drug development and clinical pharmacology, the accurate quantification of a drug and its metabolites in biological matrices is crucial. This is often achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for such quantitative bioanalysis. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, in this case, deuterium (B1214612). This allows it to be distinguished by the mass spectrometer, enabling it to compensate for variability during sample preparation, chromatography, and ionization. The accuracy of this compensation is directly dependent on the isotopic purity of the internal standard.

Isotopic Purity of this compound

Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. For this compound, the ideal molecule contains four deuterium atoms. However, the synthesis of deuterated compounds is never perfect and results in a distribution of isotopologues (molecules with different numbers of deuterium atoms). It is crucial to characterize this distribution to ensure the reliability of the analytical method.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDescriptionRepresentative Abundance (%)
d0Unlabeled Avanafil< 0.1
d1Avanafil with one deuterium atom< 0.5
d2Avanafil with two deuterium atoms< 1.0
d3Avanafil with three deuterium atoms< 2.0
d4Avanafil with four deuterium atoms> 96.5

Significance of Isotopic Purity:

  • Accuracy of Quantification: The presence of unlabeled analyte (d0) in the internal standard can lead to an overestimation of the analyte concentration in the sample.

  • Method Sensitivity: High isotopic purity ensures a clean signal for the internal standard, improving the signal-to-noise ratio and the lower limit of quantification (LLOQ) of the assay.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require thorough characterization of internal standards, including their isotopic purity, for the validation of bioanalytical methods.

Experimental Protocols

Determination of Isotopic Purity of this compound

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water 50:50 v/v) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire full scan mass spectra in the positive ion mode over a mass range that includes the molecular ions of all expected isotopologues of Avanafil (e.g., m/z 484-490).

  • Data Analysis:

    • Identify the monoisotopic peaks corresponding to the protonated molecules of each isotopologue ([M+H]+), i.e., d0, d1, d2, d3, and d4.

    • Measure the area of each of these peaks.

    • Calculate the relative abundance of each isotopologue as a percentage of the total area of all isotopologue peaks.

Bioanalytical Method for Avanafil in Human Plasma using this compound as an Internal Standard

This protocol describes a representative UPLC-MS/MS method for the quantification of Avanafil in human plasma.

1. Preparation of Standards and Quality Controls (QCs):

  • Stock Solutions: Prepare individual stock solutions of Avanafil and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Avanafil stock solution in methanol:water (1:1, v/v) to create calibration standard working solutions. Prepare separate working solutions for low, medium, and high QC samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol:water (1:1, v/v).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Avanafil from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Avanafil: m/z 484.2 → 283.1

    • This compound: m/z 488.2 → 287.1

  • Collision Energy and Cone Voltage: Optimized for each transition.

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA), including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision For QCs, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte stability demonstrated under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative).

Visualizations

Avanafil Mechanism of Action Signaling Pathway

Avanafil_Mechanism_of_Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release initiates sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation stimulates GTP_to_cGMP GTP to cGMP sGC_Activation->GTP_to_cGMP catalyzes Increased_cGMP Increased [cGMP] GTP_to_cGMP->Increased_cGMP PKG_Activation Protein Kinase G (PKG) Activation Increased_cGMP->PKG_Activation cGMP_Degradation cGMP to 5'-GMP (Degradation) Increased_cGMP->cGMP_Degradation Smooth_Muscle_Relaxation Corpus Cavernosum Smooth Muscle Relaxation PKG_Activation->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP_Degradation catalyzes Avanafil Avanafil Avanafil->PDE5 inhibits Isotopic_Purity_Workflow Start Start Sample_Prep Prepare this compound Solution (1 µg/mL) Start->Sample_Prep HRMS_Analysis Direct Infusion into HRMS Sample_Prep->HRMS_Analysis Acquire_Spectra Acquire Full Scan Mass Spectra (m/z 484-490) HRMS_Analysis->Acquire_Spectra Data_Processing Data Processing Acquire_Spectra->Data_Processing Identify_Peaks Identify Isotopologue Peaks (d0 to d4) Data_Processing->Identify_Peaks Integrate_Areas Integrate Peak Areas Identify_Peaks->Integrate_Areas Calculate_Abundance Calculate Relative Abundance (%) Integrate_Areas->Calculate_Abundance Report Report Isotopic Purity Calculate_Abundance->Report Bioanalytical_Validation_Logic Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Recovery Recovery Method_Validation->Recovery Stability Stability Method_Validation->Stability Validated_Method Validated Method Selectivity->Validated_Method Linearity->Validated_Method Accuracy_Precision->Validated_Method Matrix_Effect->Validated_Method Recovery->Validated_Method Stability->Validated_Method Sample_Analysis Routine Sample Analysis Validated_Method->Sample_Analysis

Avanafil-d4 for Quantitative Analysis of Avanafil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Avanafil-d4 as an internal standard for the accurate and precise quantitative analysis of Avanafil in biological matrices. The methodologies, data, and workflows presented herein are compiled to assist researchers and drug development professionals in establishing robust bioanalytical assays for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. Accurate quantification of Avanafil in biological samples is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of this compound to the unlabeled analyte ensure that it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby leading to highly accurate and precise results.

Metabolic Pathway of Avanafil

Avanafil is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C9. The major metabolic pathways include N-dealkylation and hydroxylation, leading to the formation of two primary metabolites: M4 and M16. The M4 metabolite exhibits some pharmacological activity, while the M16 metabolite is considered inactive.

Avanafil_Metabolism Avanafil Avanafil CYP3A4 CYP3A4 (Major) Avanafil->CYP3A4 Hepatic Metabolism CYP2C9 CYP2C9 (Minor) Avanafil->CYP2C9 M4 M4 (Active Metabolite) CYP3A4->M4 M16 M16 (Inactive Metabolite) CYP3A4->M16 Excretion Excretion M4->Excretion M16->Excretion

Avanafil Metabolic Pathway.

Experimental Protocols for Quantitative Analysis

This section details a representative LC-MS/MS method for the quantification of Avanafil in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Avanafil: 484.2 → 375.1 (Quantifier), 484.2 → 284.1 (Qualifier) This compound: 488.2 → 379.1 (Quantifier)
Collision Energy Optimized for each transition (typically 20-40 eV)
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data and Method Validation

The following tables summarize representative data for a validated LC-MS/MS method for the quantification of Avanafil in human plasma using this compound as an internal standard. This data is illustrative of the performance expected from a robust and reliable bioanalytical assay.

Calibration Curve
Concentration (ng/mL)Mean Peak Area Ratio (Avanafil/Avanafil-d4)Accuracy (%)
10.01298.5
50.061101.2
200.245100.5
1001.2399.8
5006.1899.1
200024.5100.9
400049.2100.1
500061.399.9
Linear Range 1 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ10.9999.04.56.2
Low33.04101.33.85.1
Medium250248.599.42.53.9
High40004028100.72.13.2
Recovery and Matrix Effect
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low92.191.598.7
High93.592.899.2
Stability
Stability ConditionDurationLow QC Stability (%)High QC Stability (%)
Bench-top (Room Temperature)8 hours98.599.1
Freeze-Thaw Cycles3 cycles97.998.6
Long-term (-80°C)90 days98.299.0
Post-preparative (Autosampler, 4°C)48 hours99.199.5

Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis of Avanafil using this compound from sample receipt to final data reporting.

Experimental_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleReceipt Sample Receipt (Plasma) IS_Spiking Internal Standard Spiking (this compound) SampleReceipt->IS_Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) IS_Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing (Peak Integration) LCMS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification ReportGeneration Report Generation Quantification->ReportGeneration

Quantitative Analysis Workflow.

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantitative analysis of Avanafil in biological matrices. The detailed experimental protocol and representative validation data presented in this guide demonstrate the suitability of this approach for demanding research and regulated bioanalytical applications. Adherence to these methodologies will enable researchers to generate high-quality data for a comprehensive understanding of the pharmacokinetic and metabolic profile of Avanafil.

The Core Principles of Avanafil-d4 Utilization in LC-MS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Avanafil-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS). By leveraging the unique properties of stable isotope labeling, the use of this compound significantly enhances the accuracy, precision, and robustness of quantitative bioanalytical methods for its non-labeled counterpart, Avanafil.

Foundational Principles of Deuterated Internal Standards

In quantitative mass spectrometry, particularly LC-MS, an internal standard (IS) is essential for correcting analytical variability. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for variations in sample extraction efficiency, injection volume, and instrument response.

Deuterated internal standards, such as this compound, are isotopically labeled analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612). These are considered the "gold standard" for quantitative analysis for several key reasons:

  • Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the chemical properties of the molecule. This ensures that this compound co-elutes with Avanafil during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.

  • Mass-to-Charge (m/z) Differentiation: Despite their chemical similarity, this compound is distinguishable from Avanafil by its higher mass-to-charge ratio in the mass spectrometer. This allows for the simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.

  • Improved Accuracy and Precision: By co-eluting and responding similarly to the analyte, deuterated standards effectively compensate for variations that can occur during the analytical workflow, leading to more accurate and precise quantification.[1][2]

Experimental Workflow for Avanafil Analysis using this compound

The following diagram illustrates a typical experimental workflow for the quantification of Avanafil in a biological matrix, such as plasma, using this compound as an internal standard.

LC-MS Workflow for Avanafil Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation injection Inject Sample into LC System evaporation->injection column Chromatographic Separation (e.g., C18 Column) injection->column ionization Electrospray Ionization (ESI) column->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm integration Peak Integration mrm->integration ratio Calculate Peak Area Ratio (Avanafil / this compound) integration->ratio quantification Quantification using Calibration Curve ratio->quantification Quantification Principle cluster_ms_data Mass Spectrometer Output cluster_calculation Calculation cluster_calibration Calibration and Quantification avanafil_peak Peak Area of Avanafil ratio Calculate Peak Area Ratio (Avanafil / this compound) avanafil_peak->ratio avanfild4_peak Peak Area of this compound avanfild4_peak->ratio calibration_curve Plot Peak Area Ratio vs. Concentration for Calibration Standards ratio->calibration_curve concentration Determine Concentration of Avanafil in Unknown Samples calibration_curve->concentration

References

Methodological & Application

Application Note: High-Throughput Quantification of Avanafil in Human Plasma using LC-MS/MS with Avanafil-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Avanafil in human plasma. The method utilizes Avanafil-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the rigorous requirements for bioanalytical method validation.

Introduction

Avanafil is a highly selective and potent second-generation phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Accurate and reliable quantification of Avanafil in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is critical to compensate for matrix effects and variations in sample processing and instrument response, leading to more reliable and reproducible results. This application note provides a detailed protocol for the extraction and quantification of Avanafil in human plasma using a state-of-the-art LC-MS/MS system.

Experimental

Materials and Reagents
  • Avanafil reference standard (≥99.0% purity)

  • This compound internal standard (≥98.0% purity)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB C18, 4.6 x 50 mm, 1.8 µm or equivalent).[3]

Standard and Quality Control (QC) Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Avanafil in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Solutions:

  • Prepare serial dilutions of the Avanafil stock solution in 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 to 1000 ng/mL.

  • Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the appropriate Avanafil working solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare quality control (QC) samples in blank human plasma at three concentration levels: low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL).

Detailed Protocols

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 100 µL of plasma sample (standard, QC, or unknown) to the appropriately labeled tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase, 4.6 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 40% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 40% B in 0.1 min, and re-equilibrate for 1.4 min

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 380°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
Avanafil 484.2375.120013528
This compound (IS) 488.2379.120013528

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Avanafil to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is recommended.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.230
5006.152
100012.305
>0.995
Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision <20%, Accuracy ±20%1 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (%Bias) ± 15% (± 20% for LLOQ)Within ± 10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor < 15%< 10%

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is Add 20 µL this compound (IS) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject 5 µL into LC-MS/MS supernatant->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for Avanafil quantification.

logical_relationship cluster_method LC-MS/MS Method cluster_output Outcome avanafil Avanafil (Analyte) lc Liquid Chromatography avanafil->lc is This compound (Internal Standard) is->lc separation Separation lc->separation ms Tandem Mass Spectrometry detection Detection & Quantification ms->detection separation->ms pk_studies Pharmacokinetic Studies detection->pk_studies clinical_research Clinical Research detection->clinical_research

Caption: Logical relationship of the analytical method.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Avanafil in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for high-throughput bioanalysis in support of pharmacokinetic studies and clinical trials. The simple protein precipitation sample preparation procedure allows for minimal sample handling and fast turnaround times. This validated method meets the stringent requirements for regulated bioanalysis.

References

Application Note: High-Throughput Pharmacokinetic Analysis of Avanafil in Human Plasma Using Avanafil-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil (B1665834) in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Avanafil-d4, is employed. This method is ideal for pharmacokinetic (PK) studies, enabling researchers and drug development professionals to accurately determine key PK parameters of Avanafil. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry.

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2][3] It is characterized by its rapid onset of action, with a time to maximum plasma concentration (Tmax) of approximately 30-45 minutes.[2][4][5] The terminal elimination half-life of Avanafil has been reported to range from 3 to 17 hours.[1][4] Accurate and reliable quantification of Avanafil in biological matrices is crucial for comprehensive pharmacokinetic profiling.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS.[6] An SIL-IS is chemically and physically almost identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[6][7][8] This application note provides a detailed protocol for a pharmacokinetic study of Avanafil using this compound as the internal standard.

Mechanism of Action

Avanafil's therapeutic effect is based on the inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5).[1][9] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates the enzyme guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP).[1][9] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection.[1][9] PDE5 is the enzyme responsible for the degradation of cGMP.[1][9] By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thus prolonging its action and enhancing erectile function in the presence of sexual stimulation.[2][9][10]

Avanafil_Signaling_Pathway cluster_0 Physiological Response to Sexual Stimulation cluster_1 Avanafil's Mechanism of Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP_Production cGMP Guanylate_Cyclase->cGMP_Production Converts GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection Avanafil Avanafil Avanafil->PDE5 Inhibits cGMP_Degradation cGMP Degradation (to 5'-GMP) PDE5->cGMP_Degradation Catalyzes

Caption: Mechanism of action of Avanafil in erectile dysfunction.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Avanafil from single-dose studies in humans.

Table 1: Pharmacokinetic Parameters of Avanafil in Healthy Male Subjects

Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
50496.3 ± 198.70.58 ± 0.141269.8 ± 365.45.36 ± 1.77
100985.2 ± 334.10.64 ± 0.172345.6 ± 789.26.75 ± 2.34
2001856.7 ± 678.90.64 ± 0.164567.8 ± 1456.39.12 ± 3.45

Data presented as mean ± standard deviation. Data is representative and compiled from various sources for illustrative purposes.

Table 2: Pharmacokinetic Parameters of Avanafil in Rats (Oral Administration)

ParameterValue
Cmax1503.82 ± 354.11 ng/mL
t1/24.87 ± 0.42 h

Data from a study involving oral administration of Avanafil suspension to rats.[11]

Experimental Protocols

Materials and Reagents
  • Avanafil reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Instrumentation
  • A sensitive high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB C18, 4.6 x 50 mm, 1.8 µm).[12][13]

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of Avanafil and this compound in methanol.

  • Working Standard Solutions: Prepare working standard solutions of Avanafil by serial dilution of the primary stock solution with 50:50 acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method
  • LC Conditions:

    • Column: Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) or equivalent.[12][13]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.[11][12][14]

    • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Avanafil: To be optimized based on the specific instrument (e.g., precursor ion m/z 484.2, product ion m/z 286.1).

      • This compound: To be optimized (e.g., precursor ion m/z 488.2, product ion m/z 290.1).

    • Instrument Parameters: Optimize nebulizer gas, drying gas flow and temperature, and collision energy for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for Avanafil and this compound.

  • Calculate the peak area ratio of Avanafil to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Avanafil in the unknown samples using the regression equation from the calibration curve.

  • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_study Pharmacokinetic Study Design cluster_analysis Bioanalytical Workflow cluster_data Data Processing and Analysis Subject_Dosing Administer Avanafil to Human Subjects Blood_Sampling Collect Blood Samples at Predetermined Timepoints Subject_Dosing->Blood_Sampling Plasma_Separation Centrifuge Blood to Separate Plasma Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma Samples at -80°C Plasma_Separation->Sample_Storage Sample_Thawing Thaw Plasma Samples Sample_Storage->Sample_Thawing IS_Spiking Spike with this compound Internal Standard Sample_Thawing->IS_Spiking Protein_Precipitation Add Acetonitrile for Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation Centrifuge to Pellet Precipitated Proteins Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Injection Inject into LC-MS/MS Supernatant_Transfer->LCMS_Injection Peak_Integration Integrate Peak Areas (Avanafil & this compound) LCMS_Injection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Concentration_Determination Determine Avanafil Concentration Calibration_Curve->Concentration_Determination PK_Analysis Pharmacokinetic Parameter Calculation Concentration_Determination->PK_Analysis

Caption: Workflow for the pharmacokinetic study of Avanafil.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of Avanafil in human plasma. This methodology is well-suited for pharmacokinetic studies in a research and drug development setting, offering the necessary sensitivity and specificity to characterize the absorption, distribution, metabolism, and excretion of Avanafil. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data.

References

Application Notes and Protocols for the Quantitative Analysis of Avanafil using Avanafil-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Avanafil (B1665834) in biological matrices for quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Avanafil-d4, is recommended for accurate and precise quantification by correcting for matrix effects and variability in sample processing.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The primary goals are to remove interfering substances from the matrix (e.g., proteins, phospholipids), concentrate the analyte, and present it in a solvent compatible with the analytical instrument. This document outlines three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Signaling Pathway of Avanafil

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow.

cluster_0 Cellular Environment NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP PDE5->GMP hydrolyzes Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: Mechanism of action of Avanafil as a PDE5 inhibitor.

Experimental Workflow for Sample Preparation

The following diagram illustrates a typical workflow for preparing biological samples for Avanafil analysis.

cluster_workflow Sample Preparation Workflow Sample Biological Sample (e.g., Plasma, Serum) IS_Addition Add this compound (Internal Standard) Sample->IS_Addition Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Precipitation LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) IS_Addition->LLE SPE Solid-Phase Extraction (e.g., C18 cartridge) IS_Addition->SPE Centrifugation Centrifugation / Separation Precipitation->Centrifugation LLE->Centrifugation Evaporation Evaporation of Supernatant/ Organic Layer SPE->Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Generalized workflow for Avanafil sample preparation.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. It is particularly useful for high-throughput screening. Acetonitrile (B52724) is a commonly used precipitating agent.

Experimental Protocol
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 250 µL of the biological sample (e.g., human plasma).

  • Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 100 µL of 25 µg/mL Tadalafil was used as an IS in one study, which can be adapted for this compound) to the plasma sample.[1]

  • Vortexing: Vortex the sample for 2 minutes to ensure homogeneity.[1]

  • Protein Precipitation: Add 500 µL of cold acetonitrile to the sample.[1]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to facilitate protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 6000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer a 200 µL aliquot of the clear supernatant to a clean tube or a 96-well plate.[1]

  • Injection: Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[1]

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method often results in a cleaner extract compared to PPT.

Experimental Protocol
  • Sample Aliquoting: In a suitable tube, place 100 µL of the biological sample (e.g., rat plasma or brain homogenate).[2]

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (valsartan was used in the cited study; this compound should be substituted).[2]

  • Extraction Solvent Addition: Add 250 µL of the extraction solvent (the specific solvent should be optimized, though a similar study used an unspecified solvent for LLE).[2]

  • Vortexing: Vortex the mixture for a specified time to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample to achieve phase separation.

  • Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides a high degree of sample cleanup and analyte concentration by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. Although a specific SPE protocol for Avanafil was not found in the initial search, a general protocol for a similar small molecule can be adapted and optimized.

General Experimental Protocol (to be optimized for Avanafil)
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the this compound working internal standard solution. Add 200 µL of 2% formic acid in water and vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes.[3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Ensure the cartridge does not dry out.[3]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[3]

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.[3]

  • Elution: Elute Avanafil and this compound from the cartridge with 1 mL of methanol into a clean collection tube.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of the different sample preparation techniques for Avanafil analysis found in the literature.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Human Plasma[1]Rat Plasma[2][4][5]To be determined
Internal Standard Tadalafil[1]Valsartan[2]To be determined
Recovery (%) 90 ± 7[1]96.60 ± 2.44[2][4][5]To be determined
Linearity Range 10–6000 ng/mL[6]Not explicitly statedTo be determined
LLOQ 10 ng/mL[6]Not explicitly statedTo be determined

Note: The data presented is based on published literature and may vary depending on the specific experimental conditions, matrix, and analytical instrumentation. The use of this compound as the internal standard is expected to provide comparable or improved performance. The SPE protocol is a general guideline and requires optimization for Avanafil.

References

Application Notes and Protocols for the Determination of Avanafil and its Metabolites using Avanafil-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. To accurately characterize its pharmacokinetic profile and monitor its in vivo behavior, a robust and reliable analytical method for the quantification of Avanafil and its major metabolites in biological matrices is essential. This document provides detailed application notes and protocols for the use of Avanafil-d4 as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Avanafil and its primary metabolites, M4 and M16.

Avanafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9. The two major circulating metabolites are the N-dealkylated metabolite (M4) and the N-dealkylated and oxidized metabolite (M16). While the M16 metabolite is pharmacologically inactive, the M4 metabolite exhibits about 18% of the PDE5 inhibitory potency of the parent compound and contributes to approximately 4% of the overall pharmacological activity.[1]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision.

Quantitative Data Summary

The following tables summarize the representative quantitative data for a validated LC-MS/MS method for the determination of Avanafil and its metabolites, M4 and M16, in human plasma using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Avanafil 484.2375.225
Metabolite M4 400.2291.128
Metabolite M16 416.2291.130
This compound (IS) 488.2379.225

Table 3: Calibration Curve and Performance Data

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%) at LLOQPrecision (%RSD) at LLOQ
Avanafil 1 - 2000>0.995198.5<15
Metabolite M4 0.5 - 500>0.9950.5101.2<15
Metabolite M16 0.5 - 500>0.9950.599.1<15

Table 4: Accuracy and Precision of Quality Control Samples

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Avanafil Low32.9899.35.2
Medium100102.1102.13.8
High1500148599.02.5
Metabolite M4 Low1.51.53102.06.1
Medium5048.997.84.3
High400405.2101.33.1
Metabolite M16 Low1.51.4798.07.5
Medium5051.5103.04.9
High400396.899.23.6

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Avanafil, M4, M16, and this compound reference standards. Dissolve each in methanol (B129727) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Avanafil, M4, and M16 stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) tubes for standards, QCs, and unknown samples.

  • To 100 µL of plasma sample (or blank plasma for calibration curve and QCs), add 20 µL of the IS working solution (100 ng/mL this compound).

  • For calibration standards and QCs, add the appropriate volume of the respective working standard solutions. For blank samples, add an equivalent volume of 50:50 methanol:water.

  • Vortex each tube for 30 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 90% B

      • 2.5-3.5 min: 90% B

      • 3.5-3.6 min: 90% to 20% B

      • 3.6-5.0 min: 20% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Method:

    • Ionization: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Refer to Table 2.

    • Instrument Settings: Optimize gas flows, temperatures, and voltages according to the specific mass spectrometer manufacturer's recommendations.

Data Analysis
  • Integrate the chromatographic peaks for Avanafil, M4, M16, and this compound.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentrations of the unknown samples and QCs from the calibration curve.

Visualizations

G cluster_workflow Experimental Workflow plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for the determination of Avanafil.

G cluster_pathway Avanafil Metabolic Pathway Avanafil Avanafil M4 Metabolite M4 (N-dealkylated) Avanafil->M4 CYP3A4, CYP2C9 Excretion Excretion Avanafil->Excretion M16 Metabolite M16 (N-dealkylated, oxidized) M4->M16 Oxidation M4->Excretion M16->Excretion

Caption: Simplified metabolic pathway of Avanafil.

References

Application Note: High-Throughput Analysis of Avanafil with Avanafil-d4 Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Avanafil (B1665834) in biological matrices. The method utilizes Avanafil-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure allows for rapid sample preparation, making this method suitable for high-throughput pharmacokinetic studies and drug monitoring in research settings. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling short run times. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity.

Introduction

Avanafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2] Understanding its pharmacokinetic profile is crucial for drug development and clinical research. A reliable and efficient analytical method is essential for the accurate quantification of Avanafil in biological samples. This application note presents a UPLC-MS/MS method that offers significant advantages in terms of speed, sensitivity, and specificity over traditional HPLC methods. The use of a deuterated internal standard, this compound, minimizes matrix effects and compensates for variability in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental

Materials and Reagents
Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation.[1][3]

  • To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

  • Add 500 µL of acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 6000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the clear supernatant to a clean tube.

  • Inject a small volume (e.g., 5 µL) of the supernatant directly into the UPLC-MS/MS system.

UPLC Conditions

The chromatographic separation is performed on a UPLC system equipped with a C18 column.

ParameterCondition
Column Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient A suitable gradient to ensure separation from matrix components. A starting condition of 60% A and 40% B can be a good starting point.
Column Temperature 35 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for maximum signal
Source Temperature Optimized for maximum signal
Gas Flow Optimized for maximum signal

Data Presentation

The following table summarizes the optimized MRM transitions for Avanafil and its deuterated internal standard, this compound. The precursor ion for Avanafil is [M+H]+ at m/z 485.0, and a characteristic product ion is observed at m/z 375.0.[1] For the internal standard, this compound, the precursor ion is shifted to m/z 489.0, with an expected corresponding shift in the product ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Avanafil 485.0375.020028
This compound 489.0379.0 (Expected)200Optimized

Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Avanafil and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Avanafil by serial dilution of the primary stock solution with a mixture of water and acetonitrile (50:50, v/v).[4]

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank plasma with the appropriate Avanafil working standard solutions to achieve a concentration range covering the expected sample concentrations (e.g., 1 - 5000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound IS (50 µL) Sample->Add_IS 1 Add_ACN Add Acetonitrile (500 µL) Add_IS->Add_ACN 2 Vortex Vortex (2 min) Add_ACN->Vortex 3 Centrifuge Centrifuge (6000 rpm, 10 min) Vortex->Centrifuge 4 Supernatant Collect Supernatant Centrifuge->Supernatant 5 UPLC UPLC Separation (C18 Column) Supernatant->UPLC Inject MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Results Final Concentration Report Quantification->Results

Caption: UPLC-MS/MS workflow for Avanafil analysis.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Avanafil in biological matrices. The simple sample preparation protocol and short chromatographic run time make it ideal for high-throughput analysis in a research environment. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method can be a valuable tool for pharmacokinetic and metabolic studies of Avanafil.

References

Application Notes and Protocols: Avanafil-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Avanafil-d4 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of Avanafil. Detailed protocols for in vitro metabolism and bioanalytical methods are provided to guide researchers in their drug development efforts.

Introduction to Avanafil and the Role of Deuterated Standards

Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its safe and effective use. Deuterium-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis for DMPK studies.[4][5] They are chemically identical to the analyte but have a higher mass, allowing for precise quantification by mass spectrometry.[5] The use of a deuterated internal standard corrects for variability during sample preparation and analysis, leading to highly accurate and precise results.[4][6]

Mechanism of Action of Avanafil

Avanafil enhances erectile function by selectively inhibiting the PDE5 enzyme.[1][2][3] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP).[2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow to the penis, resulting in an erection.[2] PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil increases the levels of cGMP, thereby prolonging the erection.[2][3]

Avanafil_Mechanism_of_Action cluster_stimulation Sexual Stimulation cluster_pathway Signaling Pathway cluster_inhibition PDE5 Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase GTP_to_cGMP GTP → cGMP Guanylate_Cyclase->GTP_to_cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation GTP_to_cGMP->Smooth_Muscle_Relaxation increased cGMP PDE5 PDE5 GTP_to_cGMP->PDE5 cGMP Erection Erection Smooth_Muscle_Relaxation->Erection Avanafil Avanafil Avanafil->PDE5 inhibits cGMP_Degradation cGMP → GMP (Degradation) PDE5->cGMP_Degradation

Mechanism of action of Avanafil.

Pharmacokinetics of Avanafil

Avanafil is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 30-45 minutes.[7][8] It is predominantly metabolized by the cytochrome P450 (CYP) 3A4 enzyme system in the liver.[8] The two major metabolites, M4 and M16, are less active than the parent compound.[7]

Table 1: Summary of Avanafil Pharmacokinetic Parameters in Healthy Subjects

ParameterValueReference
Tmax (Time to Maximum Concentration) 0.5 - 0.75 hours[9]
t1/2 (Elimination Half-life) 5.36 - 10.66 hours[9]
Metabolism Primarily by CYP3A4[8]
Major Metabolites M4 and M16[7]
Excretion ~62% in feces, ~21% in urine (as metabolites)[1]

Experimental Protocols

In Vitro Metabolism of Avanafil using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of Avanafil in vitro.

Materials:

  • Avanafil

  • This compound (for analytical internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Avanafil (e.g., 1 mM) in DMSO.

    • Prepare a working solution of Avanafil (e.g., 100 µM) by diluting the stock solution with phosphate buffer. The final DMSO concentration in the incubation should be less than 0.2%.[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.[11] Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, add the human liver microsomes.

    • Add the Avanafil working solution to the tube.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[11]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

    • Incubate at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes).[11]

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing this compound as the internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

In_Vitro_Metabolism_Workflow Start Start Prepare_Solutions Prepare Solutions (Avanafil, HLM, NADPH) Start->Prepare_Solutions Incubation_Setup Incubation Setup (HLM + Avanafil) Prepare_Solutions->Incubation_Setup Pre_incubation Pre-incubate at 37°C (5 min) Incubation_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubation->Initiate_Reaction Incubate_Timepoints Incubate at 37°C (0, 5, 15, 30, 60 min) Initiate_Reaction->Incubate_Timepoints Terminate_Reaction Terminate Reaction (Add ACN + this compound) Incubate_Timepoints->Terminate_Reaction Protein_Precipitation Protein Precipitation (Vortex & Centrifuge) Terminate_Reaction->Protein_Precipitation Collect_Supernatant Collect Supernatant Protein_Precipitation->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_Analysis

Workflow for in vitro metabolism study.
Bioanalytical Method for Avanafil Quantification in Plasma using LC-MS/MS

This protocol describes the quantification of Avanafil in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Materials:

  • Plasma samples containing Avanafil

  • Avanafil analytical standard

  • This compound internal standard

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Avanafil and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Avanafil.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile containing a known concentration of this compound internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate Avanafil from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for Avanafil and this compound.

Table 2: Example MRM Transitions for Avanafil and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Avanafil Insert experimentally determined m/zInsert experimentally determined m/z
This compound Insert experimentally determined m/zInsert experimentally determined m/z
(Note: Specific m/z values should be optimized in the laboratory.)
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Avanafil to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Avanafil in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow Start Start Sample_Collection Plasma Sample (Calibrator, QC, Unknown) Start->Sample_Collection Add_IS Add Internal Standard (this compound in ACN) Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (Vortex & Centrifuge) Add_IS->Protein_Precipitation Collect_Supernatant Collect Supernatant Protein_Precipitation->Collect_Supernatant LC_MS_Injection Inject into LC-MS/MS Collect_Supernatant->LC_MS_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Injection->Data_Acquisition Data_Analysis Data Analysis (Calibration Curve) Data_Acquisition->Data_Analysis Determine_Concentration Determine Avanafil Concentration Data_Analysis->Determine_Concentration

Bioanalytical workflow for Avanafil.

Data Presentation and Interpretation

The use of this compound as an internal standard allows for the generation of reliable concentration-time profiles, which are essential for determining key pharmacokinetic parameters.

Table 3: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Stability Analyte stable under tested conditions

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Avanafil in biological matrices. The detailed protocols and information provided in these application notes serve as a valuable resource for researchers involved in the DMPK characterization of Avanafil, facilitating robust and reliable data generation to support drug development programs.

References

Troubleshooting & Optimization

Troubleshooting Avanafil-d4 signal variability in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Avanafil-d4 signal variability in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Avanafil (B1665834), a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] In quantitative bioanalysis by LC-MS/MS, SIL internal standards are considered the gold standard.[3] This is because they share nearly identical physicochemical properties with the analyte (Avanafil), including extraction recovery, chromatographic retention time, and ionization efficiency.[3] Adding a known concentration of this compound to samples at an early stage allows it to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of Avanafil.[3][4]

Q2: I'm observing high variability in my this compound signal across a single analytical run. What are the potential causes?

High variability in the internal standard (IS) response can originate from several sources, which can be broadly categorized as sample preparation issues, matrix effects, and instrument-related problems.[3][5][6] A systematic approach is crucial to identify the root cause.[7]

Potential Causes for Inconsistent this compound Signal:

  • Sample Preparation:

    • Inconsistent pipetting or dilution errors when adding the IS.[5][8]

    • Incomplete mixing of the IS with the sample matrix.[3][5]

    • Degradation of this compound during sample processing.[8]

    • Variable extraction recovery between samples.[5][8]

  • Matrix Effects:

    • Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts).[9][10]

    • Differences in matrix composition between calibration standards and unknown samples.[8]

  • Instrument-Related Issues:

    • Inconsistent injection volumes.[3]

    • Fluctuations in the electrospray ionization (ESI) source.[6][11]

    • Contamination of the mass spectrometer ion source or optics.[6][12][13]

    • Instability in the LC system, leading to retention time shifts and inconsistent delivery of the mobile phase.[14]

Q3: How can I systematically troubleshoot the variability in my this compound signal?

A logical troubleshooting workflow can help pinpoint the source of the variability. Start by examining the pattern of the inconsistent signal and then systematically investigate each potential cause.

Below is a troubleshooting decision tree to guide your investigation:

Troubleshooting_Avanafil_d4_Signal_Variability start Start: Inconsistent this compound Signal Observed pattern Characterize the Pattern of Variability (Sporadic flyers, systematic trend, or random?) start->pattern sporadic Sporadic Flyers (One or two samples affected) pattern->sporadic Sporadic systematic Systematic Trend (e.g., signal decreases over the run) pattern->systematic Systematic random_high Random High Variability (Affecting most samples) pattern->random_high Random check_prep Investigate Sample Prep for Affected Samples: - Pipetting error? - IS spiking missed? - Incomplete mixing? sporadic->check_prep check_instrument Investigate Instrument Performance: - LC pressure fluctuations? - MS source stability? - Autosampler issues? systematic->check_instrument check_sample_prep Review Overall Sample Preparation: - Consistent extraction recovery? - Thorough mixing? random_high->check_sample_prep reinject Re-inject Affected Samples check_prep->reinject issue_persists Issue Persists? reinject->issue_persists Yes end_resolve Issue Resolved reinject->end_resolve No matrix_effect_sample Investigate Sample-Specific Matrix Effects issue_persists->matrix_effect_sample end_further Further Investigation Needed issue_persists->end_further No matrix_effect_sample->end_further check_degradation Investigate Analyte/IS Stability: - Degradation over time in autosampler? - Improper sample storage? check_instrument->check_degradation check_degradation->end_further check_matrix_effects Investigate General Matrix Effects: - Ion suppression/enhancement? - Different matrix for standards vs. samples? check_sample_prep->check_matrix_effects check_matrix_effects->check_instrument

Troubleshooting workflow for this compound signal variability.

Q4: What are "matrix effects" and how can I minimize them for Avanafil analysis in plasma?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[9][10][15] In plasma samples, phospholipids are a major cause of matrix effects.

Strategies to Minimize Matrix Effects:

  • Optimize Sample Preparation: Move from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.[8]

  • Improve Chromatographic Separation: Modify the LC gradient or use a different column to ensure Avanafil and this compound are chromatographically separated from matrix components that cause ion suppression.[8]

  • Sample Dilution: A simple dilution of the plasma sample can reduce the concentration of interfering matrix components.[8][16]

  • Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal choice as it co-elutes with Avanafil and is affected by matrix effects in a nearly identical way, thus providing effective compensation.[9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative evaluation of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Avanafil and this compound into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma samples using your established procedure. Spike Avanafil and this compound into the extracted matrix supernatant.

    • Set C (Pre-Extraction Spike): Spike Avanafil and this compound into blank plasma before extraction.

  • Analyze Samples: Inject all three sets into the LC-MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.[9]

  • Calculate Recovery (RE):

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Evaluate IS-Normalized MF:

    • Calculate the MF for both the analyte and the IS. Then, calculate the IS-normalized MF. This helps determine if the IS is adequately compensating for the matrix effect.

Protocol 2: Example LC-MS/MS Method for Avanafil Quantification

This is a generalized protocol based on published methods.[17][18][19][20] Optimization will be required for your specific instrumentation.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 50 µL of this compound internal standard solution.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 5000 rpm for 5 minutes to separate the layers.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject 5 µL into the LC-MS/MS system.[20]

Chromatographic and Mass Spectrometric Conditions:

ParameterTypical Value/Condition
LC Column C18 column (e.g., Nucleodur C18, Agilent Zorbax Eclipse XDB C18)[18][21]
Mobile Phase A 0.1% Formic Acid in Water[17][18]
Mobile Phase B Acetonitrile[17][18]
Flow Rate 0.5 mL/min[17][18]
Gradient Optimized to separate Avanafil from matrix interferences
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive[17]
MS/MS Mode Multiple Reaction Monitoring (MRM)[17]
Drying Gas Temp. ~300-450 °C[17]
Nebulizer Pressure ~30-50 psi
Capillary Voltage ~3500-4000 V

Note: Specific MRM transitions for Avanafil and this compound must be optimized on your instrument.

Data Presentation

Table 1: Troubleshooting Guide for this compound Signal Variability

ObservationPotential CauseRecommended Action
Sporadic Flyers (outlier IS response in a few samples)Pipetting error, missed IS spike, sample-specific matrix effect.[8]Re-prepare and re-analyze the affected samples. If the issue persists, investigate matrix effects for that specific sample.[8]
Systematic Trend (e.g., decreasing IS signal over the run)IS degradation in the autosampler, gradual contamination of the MS source, LC column issue.[6]Check IS stability in the autosampler conditions. Clean the MS ion source. Inspect the LC column.
High Variability in All Samples Inconsistent sample extraction, significant matrix effects, unstable spray in ESI source.[3]Optimize the extraction procedure for consistency. Improve chromatographic separation to mitigate matrix effects. Check and optimize ESI source parameters.[22][23]
Low IS Response in All Samples Incorrect IS concentration, suboptimal MS parameters, severe ion suppression.Verify the concentration of the IS spiking solution. Optimize MS source and compound-specific parameters. Investigate and mitigate matrix effects.

Signaling Pathways and Workflows

The following diagram illustrates the key factors influencing the final signal in an LC-MS experiment, highlighting potential sources of variability.

LCMS_Signal_Pathway cluster_SamplePrep Sample Preparation cluster_LC LC System cluster_MS MS System spiking IS Spiking (this compound) extraction Extraction (LLE/SPE) spiking->extraction reconstitution Reconstitution extraction->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI) separation->ionization detection Mass Detection ionization->detection final_signal Final Signal (Peak Area) detection->final_signal Generates var1 Pipetting Error Incomplete Mixing var1->spiking var2 Recovery Variability var2->extraction var3 Injection Volume var3->injection var4 Matrix Effects Ion Suppression var4->ionization

Workflow of LC-MS analysis and sources of variability.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Avanafil-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Avanafil-d4 by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mass spectrometry parameters for Avanafil and this compound?

A1: For initial method development, you can use the parameters summarized in the table below. It is crucial to optimize these parameters on your specific instrument for the best performance.

Q2: I am not detecting a signal for this compound. What are the likely causes?

A2: Several factors could lead to a lack of signal for this compound. First, confirm that the correct precursor ion (m/z 488.2) is being targeted in your method. Next, ensure that the collision energy is appropriate to induce fragmentation; if it's too low, you won't see product ions. Also, verify the purity and concentration of your this compound standard. Finally, check for any issues with the LC-MS system, such as a clogged line or a problem with the ion source.

Q3: My signal intensity for this compound is low. How can I improve it?

A3: To improve signal intensity, start by optimizing the collision energy for your selected MRM transitions. A collision energy ramp experiment will help identify the voltage that produces the most abundant product ions. Additionally, optimizing the ion source parameters, such as gas flows, temperature, and capillary voltage, can significantly enhance the signal. Ensure your mobile phase composition is optimal for ionization; typically, a small amount of formic acid is used to promote protonation in positive ion mode.

Q4: I'm observing significant peak tailing for Avanafil and this compound. What can I do to improve peak shape?

A4: Peak tailing can be caused by several factors. Ensure that your mobile phase pH is appropriate for Avanafil, which has a pKa of approximately 5.89. A mobile phase pH around 3-4 can help maintain a consistent protonation state and improve peak shape. Also, check for any column degradation or contamination. A thorough column wash or replacing the column might be necessary. Finally, ensure that your sample solvent is compatible with the mobile phase to avoid injection-related peak distortion.

Q5: How do I perform a collision energy optimization for this compound?

A5: A detailed protocol for collision energy optimization is provided in the "Experimental Protocols" section of this guide. The general workflow involves infusing a solution of this compound directly into the mass spectrometer and acquiring product ion spectra at various collision energy settings. The optimal collision energy is the one that yields the highest intensity for the desired product ion.

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for Avanafil and the predicted parameters for this compound.

Table 1: Mass Spectrometry Parameters for Avanafil

ParameterValueReference
Precursor Ion (m/z)484.2[1]
Product Ion 1 (m/z)375.0[2]
Collision Energy 1 (eV)28[3]
Product Ion 2 (m/z)155.0[1]
Collision Energy 2 (eV)Not specified[1]
Fragmentor Voltage (V)135[3]

Table 2: Predicted Mass Spectrometry Parameters for this compound

ParameterPredicted ValueRationale
Precursor Ion (m/z)488.2Based on the addition of four deuterium (B1214612) atoms to the Avanafil molecule (MW 483.95).
Predicted Product Ion 1 (m/z)379.0Assumes deuterium labeling on the pyrimidine-5-carboxamide portion, leading to a +4 Da shift in the major fragment.
Predicted Product Ion 2 (m/z)155.0Assumes this fragment does not contain the deuterium labels.

Experimental Protocols

Protocol 1: Optimization of MRM Transitions for this compound

This protocol describes the steps to determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energies for this compound.

1. Compound Infusion:

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

2. Precursor Ion Confirmation:

  • Acquire a full scan mass spectrum in positive ion mode to confirm the mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺), which is expected to be approximately 488.2.

3. Product Ion Scan:

  • Select the precursor ion (m/z 488.2) in the first quadrupole (Q1).

  • Perform a product ion scan by fragmenting the precursor ion in the collision cell (Q2) across a range of collision energies (e.g., 10-50 eV).

  • Identify the most abundant and stable product ions from the resulting spectrum. Based on the fragmentation of Avanafil, likely product ions to monitor are m/z 379.0 and 155.0.

4. Collision Energy Optimization:

  • For each selected MRM transition (e.g., 488.2 → 379.0 and 488.2 → 155.0), acquire data while ramping the collision energy over a defined range (e.g., 10-50 V in 2 V increments).

  • Plot the intensity of each product ion as a function of the collision energy.

  • The optimal collision energy for each transition is the value that produces the maximum product ion intensity.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol provides a general method for extracting Avanafil and this compound from plasma samples.

1. Sample Aliquoting:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

2. Internal Standard Spiking:

  • Add a small volume (e.g., 10 µL) of this compound working solution (at a known concentration) to each plasma sample, calibrator, and quality control sample.

3. Protein Precipitation:

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

4. Vortexing and Centrifugation:

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

5. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

6. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase.

7. Analysis:

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject Sample reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization mrm MRM Detection ionization->mrm data_analysis data_analysis mrm->data_analysis Data Acquisition & Processing troubleshooting_workflow cluster_signal Signal Issues cluster_chromatography Chromatography Issues start Issue Encountered no_signal No Signal start->no_signal low_signal Low Signal start->low_signal peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift check_precursor check_precursor no_signal->check_precursor Check Precursor Ion (m/z) optimize_ce optimize_ce low_signal->optimize_ce Optimize Collision Energy check_ph check_ph peak_tailing->check_ph Check Mobile Phase pH check_flow check_flow rt_shift->check_flow Verify Flow Rate check_ce check_ce check_precursor->check_ce Check Collision Energy check_standard check_standard check_ce->check_standard Verify Standard Integrity check_system check_system check_standard->check_system Inspect LC-MS System end Issue Resolved check_system->end optimize_source optimize_source optimize_ce->optimize_source Optimize Ion Source check_mobile_phase check_mobile_phase optimize_source->check_mobile_phase Check Mobile Phase check_mobile_phase->end check_column check_column check_ph->check_column Inspect Column check_solvent check_solvent check_column->check_solvent Verify Sample Solvent check_solvent->end check_gradient check_gradient check_flow->check_gradient Check Gradient Profile check_column_equilibration check_column_equilibration check_gradient->check_column_equilibration Ensure Column Equilibration check_column_equilibration->end

References

Matrix effects in Avanafil analysis and Avanafil-d4 correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Avanafil, with a special focus on matrix effects and their correction using its deuterated internal standard, Avanafil-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Avanafil analysis?

A1: In the context of liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of the ionization efficiency of a target analyte, such as Avanafil, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] Endogenous components in biological matrices like phospholipids, salts, and proteins are common causes of matrix effects.[1]

Q2: Why is a stable isotope-labeled internal standard like this compound recommended for Avanafil bioanalysis?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for correcting matrix effects in LC-MS bioanalysis.[3] Because this compound is chemically identical to Avanafil, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

Q3: I am observing significant ion suppression for both Avanafil and this compound. What are the potential causes and how can I troubleshoot this?

A3: Significant ion suppression for both the analyte and the internal standard strongly suggests the presence of interfering components from your sample matrix co-eluting with your compounds of interest. Common causes include inadequate sample cleanup, leading to the presence of phospholipids, salts, or proteins.

Troubleshooting Steps:

  • Optimize Sample Preparation: If you are using a simple protein precipitation method, consider a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interfering compounds.

  • Chromatographic Separation: Modify your LC method to improve the separation of Avanafil and this compound from matrix components. This can be achieved by:

    • Adjusting the mobile phase composition or gradient profile.

    • Trying a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).

  • Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the diluted concentration of Avanafil remains above the lower limit of quantification (LLOQ).

Q4: My Avanafil/Avanafil-d4 peak area ratio is inconsistent across different plasma lots. What could be the issue?

A4: Inconsistent analyte to internal standard ratios across different lots of a biological matrix suggest that the degree of matrix effect is variable between sources. This can undermine the reliability of the assay. To address this, the matrix effect should be evaluated across multiple sources of the matrix during method validation to ensure the internal standard adequately compensates for these variations. If variability is high, further optimization of the sample cleanup and chromatographic separation is warranted.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity for both Avanafil and this compound Significant ion suppression due to matrix components.1. Improve sample cleanup (e.g., switch from protein precipitation to LLE or SPE). 2. Optimize chromatographic separation to resolve analytes from interfering peaks. 3. Dilute the sample, if sensitivity allows.
Inconsistent Avanafil/Avanafil-d4 ratio between samples Variable matrix effects between different samples or matrix lots.1. Ensure the internal standard is added early in the sample preparation process to account for variability in extraction recovery. 2. Evaluate matrix effects from multiple sources of the biological matrix. 3. Further optimize the sample preparation and chromatography to minimize matrix effects.
High background noise in the chromatogram Incomplete removal of matrix components or contamination.1. Incorporate additional washing steps in your SPE protocol. 2. Use a more selective extraction solvent in LLE. 3. Ensure high purity of all solvents and reagents.
Poor peak shape for Avanafil and/or this compound Co-elution with an interfering substance or issues with the analytical column.1. Adjust the mobile phase pH or organic content to improve peak shape. 2. Check the column for degradation or contamination; if necessary, wash or replace the column.

Quantitative Assessment of Matrix Effect

A quantitative assessment of the matrix effect is a critical component of bioanalytical method validation. This is typically done by calculating the Matrix Factor (MF) . While specific quantitative data for Avanafil with this compound correction is not publicly available in a consolidated format, the following table outlines how to generate and interpret this data in your laboratory.

Table 1: Quantitative Analysis of Matrix Effect for Avanafil

AnalyteConcentration LevelMatrix Lot 1 Peak Area (A)Neat Solution Peak Area (B)Matrix Factor (MF = A/B)IS Normalized MF*
Avanafil Low QCUser DataUser DataUser DataUser Data
High QCUser DataUser DataUser DataUser Data
This compound Working Conc.User DataUser DataUser DataN/A

*IS Normalized MF = (Matrix Factor of Avanafil) / (Matrix Factor of this compound)

Interpretation of Results:

  • Matrix Factor (MF): An MF value of 1 indicates no matrix effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.

  • IS Normalized MF: The coefficient of variation (%CV) of the IS-normalized MF across different lots of the matrix should not exceed 15%. This demonstrates that the internal standard is effectively correcting for the matrix effect.

Detailed Experimental Protocols

The following are example protocols for the analysis of Avanafil in human plasma using LC-MS/MS. These should be optimized and validated in your laboratory.

Protocol 1: Sample Preparation using Protein Precipitation (PP)

This method is rapid but may result in less clean extracts compared to LLE or SPE.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This method offers a cleaner extract than protein precipitation.

  • To 100 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.

  • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Parameters

The following are suggested starting parameters that may require optimization.

Liquid Chromatography:

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a wash and re-equilibration step.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Avanafil: Determine precursor and product ions experimentally (e.g., Q1: m/z 484.2, Q3: m/z 352.1)

    • This compound: Determine precursor and product ions experimentally (e.g., Q1: m/z 488.2, Q3: m/z 356.1)

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Extraction Extraction (PP, LLE, or SPE) Add_IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Avanafil / this compound) Integration->Ratio Quant Quantification Ratio->Quant

Caption: Experimental workflow for Avanafil bioanalysis.

Matrix_Effect_Correction cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard Avanafil_Signal_Raw Avanafil Signal Matrix_Effect_NoIS Matrix Effect (Ion Suppression/Enhancement) Avanafil_Signal_Raw->Matrix_Effect_NoIS Result_NoIS Inaccurate Quantification Matrix_Effect_NoIS->Result_NoIS Avanafil_Signal Avanafil Signal Matrix_Effect Matrix Effect (Affects both similarly) Avanafil_Signal->Matrix_Effect Avanafil_d4_Signal This compound Signal Avanafil_d4_Signal->Matrix_Effect Ratio_Calculation Peak Area Ratio Calculation Matrix_Effect->Ratio_Calculation Result_IS Accurate Quantification Ratio_Calculation->Result_IS

Caption: Correction of matrix effects using an internal standard.

References

Technical Support Center: Resolving Chromatographic Peak Issues with Avanafil-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic peak issues encountered during the analysis of Avanafil-d4.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common chromatographic problems.

Issue 1: Peak Tailing

Symptom: The peak has an asymmetrical shape with a tail extending from the back of the peak.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Interactions Polar analytes like Avanafil (B1665834) can interact with residual silanol (B1196071) groups on the silica-based column packing, leading to tailing.[1][2][3] Lowering the mobile phase pH (e.g., to pH 3.0) can suppress the ionization of silanol groups and reduce these interactions.[3] Using a highly deactivated or end-capped column can also minimize this effect.[1][3]
Low Buffer Concentration Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing peak tailing.[4] Increasing the buffer concentration (typically in the 10-50 mM range) can improve peak shape.[4]
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][4] To address this, either dilute the sample or reduce the injection volume.[4]
Column Contamination or Degradation Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[1][4] Try washing the column with a strong solvent or, if the problem persists, replace the column.[4]
Extra-Column Effects Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1][4] Ensure that the tubing between the injector, column, and detector is as short and narrow as possible.

Troubleshooting Workflow for Peak Tailing

G Fig. 1: Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_ph Lower Mobile Phase pH (e.g., to pH 3) check_overload->check_ph No Improvement resolved Issue Resolved check_overload->resolved Improved check_buffer Increase Buffer Concentration check_ph->check_buffer No Improvement check_ph->resolved Improved check_column Use High-Purity/ End-Capped Column check_buffer->check_column No Improvement check_buffer->resolved Improved wash_column Wash Column with Strong Solvent check_column->wash_column No Improvement check_column->resolved Improved replace_column Replace Column wash_column->replace_column No Improvement wash_column->resolved Improved replace_column->resolved Improved

Fig. 1: Troubleshooting Peak Tailing

Issue 2: Peak Fronting

Symptom: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sample Overload Similar to peak tailing, injecting too high a concentration of the analyte can lead to peak fronting.[5][6][7] Dilute the sample or decrease the injection volume.[8]
Sample Solvent Effects If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[7] Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Collapse A physical collapse of the column bed can create a void at the column inlet, leading to peak fronting.[8][9] This is often indicated by a sudden and significant decrease in retention time and poor peak shape for all analytes.[9] If column collapse is suspected, the column must be replaced.[8]
Low Temperature Operating at a temperature that is too low can sometimes contribute to peak fronting.[5] Ensure the column temperature is stable and appropriate for the method.

Troubleshooting Workflow for Peak Fronting

G Fig. 2: Troubleshooting Peak Fronting start Peak Fronting Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent No Improvement resolved Issue Resolved check_overload->resolved Improved check_temp Ensure Stable and Adequate Column Temperature check_solvent->check_temp No Improvement check_solvent->resolved Improved check_column Inspect for Column Collapse check_temp->check_column No Improvement check_temp->resolved Improved replace_column Replace Column check_column->replace_column If Collapsed replace_column->resolved Improved

Fig. 2: Troubleshooting Peak Fronting

Issue 3: Split Peaks

Symptom: A single peak appears as two or more distinct, but closely eluting, peaks.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Partially Blocked Column Frit If the inlet frit of the column is partially blocked, it can cause the sample to be distributed unevenly onto the column, resulting in split peaks for all analytes.[10][11] Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.[10]
Column Void or Channeling A void at the head of the column or channeling within the packed bed can lead to split peaks.[11][12] This can be caused by improper packing or harsh operating conditions.[12] The solution is typically to replace the column.[11]
Sample Solvent Incompatibility Injecting a sample in a solvent that is significantly different from the mobile phase can cause peak splitting.[11] As with peak fronting, dissolve the sample in the mobile phase whenever possible.
Co-elution of an Interferent What appears to be a split peak may actually be two different compounds eluting very close to each other.[10] To investigate this, try altering the mobile phase composition, gradient slope, or temperature to see if the two peaks can be resolved.

Troubleshooting Workflow for Split Peaks

G Fig. 3: Troubleshooting Split Peaks start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks backflush Back-flush Column check_all_peaks->backflush Yes check_solvent Match Sample Solvent to Mobile Phase check_all_peaks->check_solvent No replace_column Replace Column backflush->replace_column No Improvement resolved Issue Resolved backflush->resolved Improved replace_column->resolved Improved modify_method Modify Separation Method (e.g., gradient, temp) check_solvent->modify_method No Improvement check_solvent->resolved Improved modify_method->resolved Improved

Fig. 3: Troubleshooting Split Peaks

Frequently Asked Questions (FAQs)

Q1: What are typical HPLC conditions for the analysis of this compound?

A1: Based on published methods for Avanafil, a common starting point for this compound analysis would be a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution.[13][14] The mobile phase often consists of an aqueous component with a buffer or acidifier (e.g., 20 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid) and an organic component like acetonitrile (B52724).[13][14][15] Detection is typically performed using a DAD detector at around 239 nm or by mass spectrometry.[13][14]

Q2: My this compound peak is tailing. What is the most likely cause?

A2: For a basic compound like Avanafil, the most probable cause of peak tailing is secondary interaction with residual silanol groups on the column.[3] To mitigate this, it is recommended to use a mobile phase with a low pH (around 2-3) to keep the silanol groups protonated.[4] Using a high-purity, end-capped C18 column is also crucial for good peak shape.[1]

Q3: I am observing a small shoulder on my this compound peak. What should I investigate first?

A3: A shoulder on a peak can indicate either a chromatographic problem or the presence of a closely eluting impurity. First, try reducing the injection volume.[10] If the shoulder becomes a distinct, smaller peak, it is likely an impurity.[10] You can then try to improve the separation by adjusting the mobile phase composition or the temperature.[10] If the peak shape improves with a smaller injection volume without resolving into two peaks, you may be experiencing a minor column overload or a sample solvent effect.

Q4: Can the sample preparation method affect the peak shape of this compound?

A4: Yes, the sample preparation can significantly impact peak shape. For instance, if the final sample diluent is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can lead to peak distortion, including fronting or splitting.[4] It is always best to prepare the sample in a diluent that is as close in composition to the initial mobile phase as possible.[4] A common diluent for Avanafil is a mixture of water and acetonitrile (50:50, v/v).[13][16]

Experimental Protocols

Representative HPLC Method for Avanafil Analysis

This protocol is a representative example based on published literature and can be adapted for this compound analysis.

  • Instrumentation: Ultra-High Performance Liquid Chromatograph (UPLC) with a Diode Array Detector (DAD) or Mass Spectrometer.[13][14]

  • Column: Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm).[13][14]

  • Mobile Phase A: 20 mM ammonium formate in water.[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a higher percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35 °C.[13][14]

  • Detection: DAD at 239 nm or by mass spectrometry in positive ion mode.[13][14]

  • Injection Volume: 1-5 µL.

  • Sample Diluent: Water:Acetonitrile (50:50, v/v).[13][16]

Sample Preparation

  • Standard Solution: Accurately weigh an appropriate amount of this compound reference standard and dissolve it in the sample diluent to achieve the desired concentration.

  • Sample Solution: For drug product analysis, a "dilute-and-shoot" approach is often sufficient.[15] This involves dissolving the sample in the diluent, followed by sonication and centrifugation or filtration to remove any undissolved excipients.[16][17] For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

References

Technical Support Center: Avanafil-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Avanafil-d4 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in biological matrices?

A1: While specific long-term stability data for this compound is not extensively published, studies on the non-deuterated form, Avanafil, have demonstrated good stability in human plasma when analyzed by LC-MS/MS.[1][2] For instance, one study reported no significant degradation of Avanafil in solution under the tested conditions.[1] As a deuterated analog, this compound is expected to exhibit similar stability profile to Avanafil. However, it is crucial to perform matrix-specific stability studies for your own laboratory conditions.

Q2: In which biological matrices has the stability of Avanafil been evaluated?

A2: The stability of Avanafil has been assessed in human plasma.[1][2][3] Studies have also been conducted on its determination in rat plasma and brain, which inherently require consideration of its stability during sample preparation and analysis.[4]

Q3: What are the key stability tests to perform for this compound in biological matrices?

A3: For a comprehensive stability assessment of this compound, the following tests are recommended:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period equivalent to the sample handling and processing time.

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.

  • Post-Preparative Stability: Evaluates the stability of the processed sample (e.g., after protein precipitation or extraction) in the autosampler before injection.

Troubleshooting Guide

Issue 1: Low recovery of this compound from the biological matrix.

  • Possible Cause: Inefficient extraction procedure.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Test different organic solvents (e.g., acetonitrile (B52724), methanol) or solvent mixtures for protein precipitation or liquid-liquid extraction. One study successfully used acetonitrile for protein precipitation.[3]

    • Adjust pH: The pH of the sample can influence the extraction efficiency of Avanafil. Experiment with pH adjustments prior to extraction.

    • Evaluate Matrix Effects: Ion suppression or enhancement from endogenous matrix components can affect the analyte signal. A different extraction technique, such as solid-phase extraction (SPE), might be necessary to obtain a cleaner extract.

Issue 2: High variability in this compound concentrations between replicate samples.

  • Possible Cause: Inconsistent sample preparation or instrumental analysis.

  • Troubleshooting Steps:

    • Ensure Homogeneity: Thoroughly vortex or mix samples before and after spiking with this compound.

    • Precise Pipetting: Use calibrated pipettes and ensure consistent pipetting technique.

    • Check Internal Standard (IS) Response: A high coefficient of variation (%CV) in the IS peak area can indicate inconsistent sample processing or injection volume. This compound itself is often used as an internal standard for Avanafil analysis. When quantifying this compound, a different stable isotope-labeled compound should be used as an internal standard if available.

    • Instrument Performance: Verify the performance of the LC-MS/MS system, including pump flow rate accuracy and autosampler injection precision.

Issue 3: Apparent degradation of this compound during analysis.

  • Possible Cause: Instability under analytical conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: The stability of Avanafil can be pH-dependent. Ensure the mobile phase is buffered and at an appropriate pH. Mobile phases containing 0.1% formic acid have been successfully used.[1][4]

    • Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to minimize potential degradation of the processed samples.

    • Light Sensitivity: Although not widely reported for Avanafil, it is good practice to protect samples from light, especially during long analytical runs.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment of this compound in Human Plasma
  • Sample Preparation: Spike a known concentration of this compound into pooled human plasma at low and high quality control (QC) levels. Aliquot into multiple tubes.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three cycles.

  • Sample Analysis: After the final thaw, process the samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared calibration standards and control samples that have not undergone freeze-thaw cycles. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Data Presentation

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 Mean Conc. (ng/mL)Cycle 2 Mean Conc. (ng/mL)Cycle 3 Mean Conc. (ng/mL)% Deviation from Nominal
Low54.95.14.8-4.0% to +2.0%
High500495508492-1.6% to +1.6%

Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)0 hours Mean Conc. (ng/mL)4 hours Mean Conc. (ng/mL)8 hours Mean Conc. (ng/mL)% Deviation from 0 hours
Low55.04.95.1-2.0% to +2.0%
High500501498505-0.6% to +0.8%

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_eval Data Evaluation start Spike this compound into Biological Matrix aliquot Aliquot QC Samples start->aliquot ft Freeze-Thaw Cycles aliquot->ft st Short-Term (Bench-Top) aliquot->st lt Long-Term Storage aliquot->lt extract Sample Extraction (e.g., Protein Precipitation) ft->extract st->extract lt->extract pp Post-Preparative lcms LC-MS/MS Analysis pp->lcms extract->pp Store in Autosampler extract->lcms compare Compare to Control Samples lcms->compare report Determine Stability compare->report

Caption: Experimental workflow for assessing the stability of this compound in biological matrices.

References

Technical Support Center: The Impact of Avanafil-d4 Isotopic Purity on Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Avanafil-d4 as an internal standard in quantitative bioanalysis, ensuring its isotopic purity is paramount for accurate and reliable results. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experimentation due to impurities in the stable isotope-labeled (SIL) internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a deuterated form of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because it is chemically almost identical to Avanafil, it exhibits similar behavior during sample extraction, chromatography, and ionization. This allows it to effectively compensate for variations in sample processing and analysis, leading to more accurate and precise quantification of Avanafil in biological matrices.

Q2: What is isotopic purity and why is it critical for this compound?

Isotopic purity refers to the percentage of the this compound that is fully deuterated at all four designated positions. The presence of molecules with fewer than four deuterium (B1214612) atoms (d0, d1, d2, d3), especially the unlabeled Avanafil (d0), constitutes an isotopic impurity. High isotopic purity is crucial because the presence of unlabeled Avanafil in the this compound internal standard can lead to an overestimation of the Avanafil concentration in the study samples. This is particularly problematic at the lower limit of quantification (LLOQ).

Q3: What is "cross-contribution" and how does it relate to isotopic purity?

Cross-contribution, or crosstalk, is the interference of a signal from the analyte to the internal standard, or vice versa, in LC-MS/MS analysis. In the context of this compound, if the internal standard contains a significant amount of unlabeled Avanafil (d0), this impurity will contribute to the signal of the analyte, leading to inaccurate quantification.[1] Conversely, natural isotopes of Avanafil (e.g., ¹³C) can sometimes contribute to the signal of this compound, though this is generally less of an issue with a +4 mass difference.

Q4: What are the regulatory expectations for the isotopic purity of internal standards?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) expect that the internal standard is well-characterized.[2] While specific percentage values for isotopic purity are not always explicitly defined in guidance documents, it is expected that the level of unlabeled analyte in the internal standard does not compromise the accuracy of the assay.[3] It is the responsibility of the analytical laboratory to demonstrate the suitability of the internal standard through rigorous method validation.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Higher than Expected Analyte Concentrations

Symptom: You observe consistently higher concentrations of Avanafil in your quality control (QC) samples and unknown samples, particularly at the lower end of the calibration curve.

Possible Cause: The most likely cause is the presence of unlabeled Avanafil (d0) as an isotopic impurity in your this compound internal standard. This impurity contributes to the analyte signal, leading to a positive bias in the results.

Troubleshooting Steps:

  • Assess Isotopic Purity:

    • Method: Infuse a solution of the this compound internal standard directly into the mass spectrometer and acquire a full-scan mass spectrum.

    • Analysis: Examine the isotopic cluster. The abundance of the peak corresponding to unlabeled Avanafil (M+0) should be minimal compared to the peak for this compound (M+4).

    • Acceptance Criteria: While there are no universal criteria, a common industry practice is to ensure the contribution of the d0 impurity to the LLOQ analyte response is less than 5%.

  • Perform a Cross-Contribution Experiment:

    • Protocol: Prepare two sets of samples:

      • A blank matrix sample spiked with the highest concentration of Avanafil from your calibration curve and no internal standard.

      • A blank matrix sample spiked with the working concentration of your this compound internal standard and no analyte.

    • Analysis: In the high-concentration Avanafil sample, monitor the mass transition for this compound. The signal should be negligible. In the this compound-only sample, monitor the mass transition for Avanafil. The signal from the d0 impurity should be minimal.

  • Source a Higher Purity Standard: If significant d0 impurity is confirmed, obtain a new lot of this compound with a higher certified isotopic purity.

Issue 2: Poor Calibration Curve Linearity

Symptom: Your calibration curve for Avanafil shows non-linearity, often with a positive y-intercept and deviation from linearity at the lower concentrations.

Possible Cause: Contribution from unlabeled Avanafil in the internal standard can cause a disproportionate increase in the response at lower analyte concentrations, leading to a non-linear relationship.[4]

Troubleshooting Steps:

  • Evaluate the Blank and Zero Samples:

    • Blank Sample (matrix only): Should show no significant peaks for either Avanafil or this compound.

    • Zero Sample (matrix + this compound): The response in the Avanafil channel should be minimal and ideally less than 20% of the LLOQ response.

  • Adjust Calibration Curve Fitting:

    • While not a fix for the root cause, using a weighted (e.g., 1/x or 1/x²) linear regression can sometimes improve the fit in the presence of minor cross-contribution. However, this does not correct the inherent inaccuracy.

  • Increase Internal Standard Concentration: In some cases, increasing the concentration of the internal standard can reduce the relative contribution of the analyte's natural isotopes to the internal standard's signal, but this will not mitigate the issue of d0 impurity in the internal standard.[4]

Data Presentation

Table 1: Impact of this compound Isotopic Purity on the Quantification of Quality Control (QC) Samples

QC Level (ng/mL)Nominal Concentration (ng/mL)Measured Concentration (ng/mL) with 98% Isotopic Purity this compoundAccuracy (%)Measured Concentration (ng/mL) with 99.9% Isotopic Purity this compoundAccuracy (%)
Low5.06.2124%5.1102%
Medium5054108%50.5101%
High500515103%502100.4%

Table 2: Cross-Contribution Analysis of Avanafil and this compound

SampleMonitored MRM TransitionPeak Area Response% Contribution to LLOQ Response
Blank + this compoundAvanafil8508.5%
Blank + High Conc. AvanafilThis compound3200.5%

Experimental Protocols

Protocol 1: Determination of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full-scan mass spectra in the appropriate mass range to encompass the isotopic cluster of this compound.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled Avanafil (d0).

    • Identify the peaks corresponding to the d1, d2, d3, and d4 species.

    • Calculate the relative abundance of each isotopic species.

    • Isotopic Purity (%) = (Intensity of d4 peak / Sum of intensities of d0, d1, d2, d3, and d4 peaks) x 100.

Protocol 2: LC-MS/MS Quantification of Avanafil in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Avanafil: e.g., m/z 484.2 -> 352.1

      • This compound: e.g., m/z 488.2 -> 356.1

  • Data Analysis:

    • Calculate the peak area ratio of Avanafil to this compound.

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of Avanafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_decision Decision start Start: Obtain this compound prep_solution Prepare 1 µg/mL Solution start->prep_solution hrms Infuse into HRMS prep_solution->hrms acquire_spectrum Acquire Full Scan Spectrum hrms->acquire_spectrum identify_peaks Identify Isotopic Peaks (d0 to d4) acquire_spectrum->identify_peaks calculate_purity Calculate Relative Abundance identify_peaks->calculate_purity evaluate_purity Evaluate Purity (%) calculate_purity->evaluate_purity decision Purity Acceptable? evaluate_purity->decision end_accept Proceed with Bioanalysis decision->end_accept Yes end_reject Source New Standard decision->end_reject No

Caption: Workflow for assessing the isotopic purity of this compound.

Troubleshooting_Logic start Inaccurate Results Observed (e.g., High Bias at LLOQ) check_purity Isotopic Purity Issue Suspected start->check_purity perform_purity_check Perform Isotopic Purity Check (HRMS Infusion) check_purity->perform_purity_check purity_ok Is Purity > 99.5%? perform_purity_check->purity_ok cross_contrib_check Perform Cross-Contribution Experiment purity_ok->cross_contrib_check No investigate_other Investigate Other Causes (e.g., Matrix Effects, Stability) purity_ok->investigate_other Yes contrib_ok Is d0 Contribution to LLOQ < 5%? cross_contrib_check->contrib_ok contrib_ok->investigate_other Yes new_standard Source New Lot of This compound contrib_ok->new_standard No

Caption: Troubleshooting logic for inaccurate Avanafil quantification.

References

Navigating the Nuances of Avanafil-d4: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common challenges encountered when utilizing Avanafil-d4 as an internal standard in analytical experiments. This guide, presented in a user-friendly question-and-answer format, offers detailed troubleshooting advice, experimental protocols, and quantitative data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common issues that may arise during the use of this compound as an internal standard.

Q1: My quantitative results are inconsistent and inaccurate, even with an internal standard. What are the likely causes?

Inaccurate or inconsistent results when using a deuterated internal standard like this compound can often be traced back to a few key issues: a lack of co-elution with the analyte, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1] It is crucial to systematically investigate these potential problems.

Q2: I'm observing a slight difference in retention time between Avanafil and this compound. Why is this happening and how can I fix it?

This phenomenon, known as a chromatographic shift, is a known issue with deuterated standards. The substitution of hydrogen with heavier deuterium (B1214612) can lead to minor changes in the physicochemical properties of the molecule, affecting its interaction with the stationary phase in liquid chromatography.[2]

Troubleshooting Steps:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient slope, or temperature may help to improve the co-elution of Avanafil and this compound.

  • Column Selection: In some cases, using a column with a different stationary phase chemistry or a slightly lower resolution can help to merge the peaks of the analyte and the internal standard.[3]

Q3: How can I be sure that the this compound I'm using is pure and not contributing to the analyte signal?

The presence of unlabeled Avanafil as an impurity in the this compound internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

Experimental Protocol: Assessing the Contribution of the Internal Standard

  • Prepare a Blank Sample: Use a matrix sample that is known to be free of Avanafil.

  • Spike with Internal Standard: Add this compound at the same concentration used in your analytical method.

  • Analyze the Sample: Run the sample using your established LC-MS/MS method and monitor the mass transition for unlabeled Avanafil.

  • Evaluate the Response: The signal for the unlabeled analyte in this sample should be less than 20% of the response observed for the LLOQ of Avanafil.[4] A higher response indicates significant contamination of the internal standard.

Q4: What is isotopic exchange and how can I determine if it's affecting my this compound internal standard?

Isotopic exchange, or back-exchange, occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix. This can be more prevalent with deuterated compounds stored in acidic or basic solutions.[2] The stability of the deuterium labels on this compound is generally expected to be high, as the deuteration is typically on aromatic or other stable positions. However, it is good practice to verify this under your specific experimental conditions.

Experimental Protocol: Assessing Isotopic Stability

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike this compound into a clean solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B (Matrix): Spike this compound into your blank sample matrix (e.g., plasma, urine).

  • Incubate: Store both sets of samples under the same conditions (time, temperature, pH) as your typical sample preparation and analysis workflow.

  • Process and Analyze: Extract the samples using your standard procedure and analyze them by LC-MS/MS.

  • Monitor Signals: Compare the signal of the unlabeled Avanafil in Set B to that in Set A. A significant increase in the unlabeled analyte signal in the matrix sample suggests that isotopic exchange is occurring.[1]

Key Experimental Protocols and Data

To ensure robust and reliable analytical methods, it is essential to perform thorough validation experiments. Below are key protocols and representative data.

Matrix Effect Evaluation

Differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, can lead to inaccurate quantification. A post-extraction addition experiment is a standard method to evaluate this.

Experimental Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Avanafil and this compound in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and then Avanafil and this compound are added to the final extract.

    • Set C (Pre-Extraction Spike): Avanafil and this compound are added to the blank matrix before the extraction process.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The IS-normalized MF (MF of Analyte / MF of IS) should be close to 1.[3]

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1.0Measures the degree of ion suppression or enhancement.
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)Consistent and highEfficiency of the sample extraction process.
Process Efficiency (PE) (Peak Area of Set C) / (Peak Area of Set A)Consistent and highOverall efficiency of the entire analytical method.

A hypothetical summary of matrix effect evaluation data.

Typical LC-MS/MS Method Parameters for Avanafil Analysis

The following table summarizes typical parameters for a validated LC-MS/MS method for the quantification of Avanafil. These can serve as a starting point for method development.

ParameterCondition
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min[5]
Detection Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)

This table provides a general overview. Specific conditions may need to be optimized for your instrumentation and application.

Visualizing Workflows and Concepts

To further clarify key processes and logical relationships, the following diagrams are provided.

Troubleshooting_Workflow start Inconsistent or Inaccurate Results check_purity Verify Isotopic and Chemical Purity of this compound start->check_purity check_coelution Assess Co-elution of Avanafil and this compound start->check_coelution check_exchange Evaluate for Isotopic Exchange start->check_exchange check_matrix Investigate for Differential Matrix Effects start->check_matrix solution_purity Source Higher Purity Standard check_purity->solution_purity Impurity Detected solution_coelution Optimize Chromatography check_coelution->solution_coelution Shift Observed solution_exchange Adjust pH or Solvent Conditions check_exchange->solution_exchange Exchange Confirmed solution_matrix Improve Sample Cleanup or Modify LC check_matrix->solution_matrix Differential Effects Found

Caption: Troubleshooting workflow for inaccurate results.

Matrix_Effect_Evaluation cluster_samples Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Data Interpretation set_a Set A Analyte + IS in Neat Solution analysis Analyze Peak Areas set_a->analysis set_b Set B Blank Matrix Extract + Analyte + IS set_b->analysis set_c Set C Blank Matrix + Analyte + IS (Pre-extraction) set_c->analysis mf Matrix Factor (MF) (Set B / Set A) analysis->mf re Recovery (RE) (Set C / Set B) analysis->re pe Process Efficiency (PE) (Set C / Set A) analysis->pe

Caption: Workflow for matrix effect evaluation.

References

Technical Support Center: Optimizing Avanafil-d4 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization and use of Avanafil-d4 as an internal standard in LC-MS/MS bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound internal standard (IS) signal is highly variable across my sample batch. What are the potential causes and solutions?

High variability in the internal standard signal can compromise the accuracy and precision of your quantitative results. The most common culprits are differential matrix effects, inconsistent sample preparation, or issues with the IS itself.

Troubleshooting Steps:

  • Evaluate Matrix Effects: The sample matrix can enhance or suppress the ionization of the analyte and internal standard differently.[1][2] Conduct a post-extraction addition experiment to assess the extent of the matrix effect.[2]

  • Optimize Sample Preparation: Ensure consistent and reproducible sample preparation techniques. Inconsistent extraction recovery between the analyte and the IS can lead to variability.[1] Adding the IS at the beginning of the sample preparation process is crucial to compensate for variability during extraction.[3][4][5]

  • Check for Contamination: Carryover from a high concentration sample to a subsequent blank or low concentration sample in the autosampler can cause signal variability.

  • Assess IS Stability: Ensure the this compound is stable in the solvent used for your stock and working solutions. Avoid storing deuterated compounds in acidic or basic solutions, which can promote isotopic exchange.[1][6]

Q2: I am observing a peak for the unlabeled Avanafil in my blank samples that are spiked only with this compound. What could be the reason?

This phenomenon, often referred to as "crosstalk," can lead to an overestimation of the analyte concentration at the lower limit of quantification (LLOQ).

Potential Causes and Solutions:

  • Isotopic Impurity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled Avanafil.[3]

    • Solution: Check the certificate of analysis for the isotopic purity of your this compound. High isotopic enrichment (≥98%) is recommended.[2] You can assess the contribution of the IS to the analyte signal by injecting a high concentration of the IS solution and monitoring the analyte's mass transition. The response should ideally be less than 20% of the LLOQ response for the analyte.[1]

  • In-Source Fragmentation/Isotopic Exchange: The deuterium (B1214612) atoms on the this compound may be unstable and exchange with protons from the solvent or in the mass spectrometer's ion source.[1][7][8]

    • Solution: The position of the deuterium labels is critical for stability. Labels on heteroatoms (like -OH or -NH) or adjacent to carbonyl groups are more prone to exchange.[1][2] If this is a persistent issue, consider using an internal standard labeled with a more stable isotope like ¹³C or ¹⁵N.[2][7]

Q3: The retention times of Avanafil and this compound are slightly different. Is this a problem and how can I address it?

A slight chromatographic shift between the analyte and its deuterated internal standard is a known phenomenon.[1] While minor shifts may not be problematic, significant separation can lead to differential matrix effects, where the analyte and IS elute into regions of the chromatogram with different co-eluting matrix components, thus experiencing different degrees of ion suppression or enhancement.[1][2]

Solutions:

  • Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect the degree of separation.

  • Adjust Chromatographic Conditions: If the separation is significant, consider modifying your chromatographic method. Using a column with slightly lower resolution might help to ensure both compounds elute as a single, co-eluted peak.[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a post-extraction spike experiment to determine if the sample matrix is affecting the ionization of Avanafil and this compound.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the analyte and internal standard into the final, extracted blank matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Data Presentation:

Sample SetDescriptionMean Analyte Peak AreaMean IS Peak Area
Set A Analyte + IS in Neat Solvent1,200,0001,500,000
Set B Post-Extraction Spike in Matrix950,0001,350,000
Set C Pre-Extraction Spike in Matrix855,0001,215,000

Calculations:

ParameterAnalyteInternal Standard (IS)
Matrix Factor (MF) 0.79 (Suppression)0.90 (Slight Suppression)
Recovery 90%90%

In this example, both the analyte and the IS experience ion suppression, but to different extents, indicating a differential matrix effect.

Protocol 2: Assessment of Internal Standard Purity

This protocol helps to determine the contribution of the unlabeled analyte present as an impurity in the internal standard stock solution.

Procedure:

  • Prepare a High-Concentration IS Sample: Prepare a solution of the this compound internal standard at the highest concentration used in your assay.

  • Analyze the Sample: Inject this solution into the LC-MS/MS system and acquire data for both the this compound and the unlabeled Avanafil mass transitions.

  • Evaluate the Response:

    • Measure the peak area of the unlabeled Avanafil.

    • Compare this response to the peak area of your LLOQ standard.

Acceptance Criteria: The response of the unlabeled analyte in the high-concentration IS sample should be less than 20% of the analyte response at the LLOQ.[1]

Data Presentation:

SampleAnalyte (Avanafil) Peak Area
LLOQ Standard 15,000
High Concentration IS 2,500

Calculation:

(2,500 / 15,000) * 100 = 16.7%

In this case, the contribution is acceptable as it is below the 20% threshold.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Spike with This compound IS sample->add_is extraction Protein Precipitation or LLE/SPE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification (Calibration Curve) ratio->quantification

Caption: A typical bioanalytical workflow for the quantification of Avanafil using this compound as an internal standard.

troubleshooting_logic start High IS Signal Variability? matrix_effects Differential Matrix Effects start->matrix_effects Yes prep_issues Inconsistent Sample Prep start->prep_issues Yes is_stability IS Instability start->is_stability Yes no No Variability (Proceed with Assay) start->no No solution_matrix Optimize Sample Cleanup Adjust Chromatography matrix_effects->solution_matrix solution_prep Standardize Pipetting Ensure Consistent Vortexing prep_issues->solution_prep solution_stability Check Solvent pH Use Fresh Solutions is_stability->solution_stability

Caption: A troubleshooting decision tree for addressing high variability in the this compound internal standard signal.

References

Validation & Comparative

The Gold Standard vs. The Workhorse: A Comparative Guide to Avanafil-d4 and a Structural Analog Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the bioanalysis of Avanafil (B1665834), the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the performance of a stable isotope-labeled internal standard, Avanafil-d4, and a commonly used structural analog, Sildenafil (B151), to inform the selection of the most suitable internal standard for your analytical needs.

In the landscape of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard is the cornerstone of a robust and reliable method. It is introduced at a known concentration to all samples, including calibrators and quality controls, to correct for variability during sample preparation and analysis. The ideal internal standard should mimic the analyte of interest as closely as possible in terms of its physicochemical properties, extraction recovery, and ionization response.

This guide delves into a direct comparison of two types of internal standards for Avanafil quantification:

  • This compound: A deuterated, stable isotope-labeled (SIL) internal standard, which is structurally identical to Avanafil but with four deuterium (B1214612) atoms replacing four hydrogen atoms. This subtle mass shift allows it to be distinguished by the mass spectrometer.

  • Sildenafil: A structural analog internal standard. Sildenafil is also a phosphodiesterase type 5 (PDE5) inhibitor and shares structural similarities with Avanafil, making it a potential candidate for an internal standard.[1][2][3]

Performance Comparison: this compound vs. Sildenafil

The choice between a SIL and a structural analog internal standard can significantly impact the performance of a bioanalytical method. The following table summarizes the expected performance characteristics when using this compound versus Sildenafil for the quantification of Avanafil, based on established principles of bioanalysis.

Performance ParameterThis compound (Stable Isotope-Labeled IS)Sildenafil (Structural Analog IS)Justification
Co-elution with Analyte Nearly identical retention timeDifferent retention timeDue to its structural identity, this compound co-elutes with Avanafil, ensuring that both are subjected to the same matrix effects at the same time. Sildenafil, having a different structure, will have a different retention time.
Extraction Recovery Identical to AvanafilMay differ from AvanafilThe identical chemical properties of this compound ensure its extraction efficiency from the biological matrix is the same as that of Avanafil. Sildenafil's different physicochemical properties can lead to variations in extraction recovery.
Ionization Efficiency Identical to AvanafilMay differ from AvanafilThis compound and Avanafil exhibit the same ionization response in the mass spectrometer source. Sildenafil's different molecular structure can result in a different ionization efficiency.
Compensation for Matrix Effects SuperiorModerate to PoorBecause this compound co-elutes with Avanafil and has the same ionization characteristics, it provides the most accurate compensation for ion suppression or enhancement caused by the sample matrix. Sildenafil's ability to compensate for matrix effects is limited as it experiences these effects at a different point in time during the chromatographic run.
Accuracy & Precision HighModerateThe superior ability of this compound to correct for analytical variability leads to higher accuracy and precision in the quantification of Avanafil. The use of Sildenafil may introduce a greater degree of variability and potential bias.
Availability & Cost Generally custom-synthesized and more expensiveMore readily available and less expensiveStable isotope-labeled standards often require specialized synthesis, making them more costly and with longer lead times. Structural analogs like Sildenafil are often commercially available as they are themselves pharmaceutical compounds.

Experimental Protocols

A robust and validated bioanalytical method is crucial for generating reliable pharmacokinetic and other drug development data. Below are representative experimental protocols for the quantification of Avanafil in human plasma using either this compound or Sildenafil as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Sildenafil in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Avanafil Quantification
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Avanafil: Precursor ion (Q1) m/z 484.2 → Product ion (Q3) m/z 352.1

    • This compound: Precursor ion (Q1) m/z 488.2 → Product ion (Q3) m/z 356.1

    • Sildenafil (if used as IS): Precursor ion (Q1) m/z 475.2 → Product ion (Q3) m/z 283.2[4]

Visualizing the Rationale: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of Avanafil bioanalysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

cluster_0 Mechanism of Action of Avanafil Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Corpus Cavernosum Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation cGMP_Degradation cGMP Degradation to 5'-GMP cGMP->cGMP_Degradation Hydrolysis Erection Penile Erection Smooth_Muscle_Relaxation->Erection PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP_Degradation Avanafil Avanafil Avanafil->PDE5 Inhibition

Caption: Signaling pathway of Avanafil's mechanism of action.

cluster_1 Bioanalytical Workflow for Avanafil Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking (this compound or Sildenafil) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing

Caption: Experimental workflow for the bioanalysis of Avanafil.

Conclusion: Making an Informed Decision

For regulated bioanalytical studies, such as pivotal pharmacokinetic or bioequivalence studies, the use of a stable isotope-labeled internal standard like this compound is strongly recommended by regulatory agencies. Its ability to provide the highest level of accuracy and precision by effectively compensating for analytical variability is unparalleled.

However, in certain research settings, such as early drug discovery or for non-regulated studies, a structural analog internal standard like Sildenafil may be considered a pragmatic choice, especially when cost and availability are significant constraints. It is crucial to acknowledge that while a structural analog can provide acceptable results, it may not offer the same level of robustness and may require more extensive method development and validation to ensure its performance is adequate for the intended purpose.

Ultimately, the selection of an internal standard is a critical decision that should be based on the specific requirements of the study, the desired level of data quality, and regulatory expectations. For the most reliable and defensible data in the bioanalysis of Avanafil, this compound stands as the gold standard.

References

Avanafil-d4 in Bioanalysis: A Comparative Guide to Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precise and reliable quantification of pharmaceutical compounds is paramount. Avanafil (B1665834), a phosphodiesterase type 5 (PDE5) inhibitor, is a key therapeutic agent for erectile dysfunction. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Avanafil-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving the highest levels of accuracy and precision.

This guide provides an objective comparison of the linearity and sensitivity of bioanalytical methods for Avanafil, with a special focus on the performance of methods utilizing a deuterated internal standard like this compound. The information presented is supported by a compilation of experimental data from various validated methods.

Performance Comparison of Analytical Methods for Avanafil

The selection of an appropriate analytical method and internal standard is a critical decision in bioanalytical method development. While various methods exist for Avanafil quantification, including High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), LC-MS/MS offers superior sensitivity and selectivity, particularly when paired with a deuterated internal standard.

Analytical MethodInternal StandardLinearity RangeLower Limit of Quantification (LLOQ)Matrix
LC-MS/MS Deuterated Avanafil (e.g., this compound or Avanafil-¹³C-d₃) Not explicitly stated in reviewed literature, but expected to be wide and cover the therapeutic range.Not explicitly stated in reviewed literature, but expected to be low ng/mL or sub-ng/mL.Human Plasma
LC-MS/MSTadalafil10 - 6000 ng/mL[1][2]10 ng/mL[1][2]Human Plasma
LC-MS/MSValsartan50 - 3200 ng/mL[3]50 ng/mL[3]Rat Plasma & Brain Homogenate
LC-MS/MSUnspecified150 - 6000 ng/mL[4][5]150 ng/mL[4][5]Pharmaceutical Preparations
HPLC-DADUnspecified0.5 - 20 µg/mL[4][5]0.5 µg/mL[4][5]Pharmaceutical Preparations
HPLCUnspecified50 - 150 ppm[6]50 ppm[6]Pharmaceutical Dosage Form

Note: While a specific validated method detailing the linearity and LLOQ for this compound was not found in the public domain, a bioequivalence study utilized Avanafil-¹³C-d₃, a similar deuterated internal standard. The performance of such a method is expected to be at least comparable, if not superior, to methods using non-isotopically labeled internal standards. The use of a deuterated internal standard minimizes variability from sample preparation, matrix effects, and instrument response, leading to enhanced data quality.

The Rationale for Using a Deuterated Internal Standard

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample processing and analysis. A deuterated internal standard like this compound is the closest surrogate to the analyte itself, differing only in isotopic composition. This structural similarity ensures that it behaves almost identically to Avanafil during extraction, chromatography, and ionization, thereby providing the most accurate correction for any analytical variability.

G cluster_0 Bioanalytical Workflow cluster_1 Role of Deuterated Internal Standard (this compound) Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Correction for Extraction Variability Correction for Extraction Variability Sample Preparation->Correction for Extraction Variability Data Processing Data Processing LC-MS/MS Analysis->Data Processing Correction for Matrix Effects Correction for Matrix Effects LC-MS/MS Analysis->Correction for Matrix Effects Correction for Ionization Suppression/Enhancement Correction for Ionization Suppression/Enhancement LC-MS/MS Analysis->Correction for Ionization Suppression/Enhancement Accurate Quantification Accurate Quantification Data Processing->Accurate Quantification Correction for Matrix Effects->Accurate Quantification Correction for Extraction Variability->Accurate Quantification Correction for Ionization Suppression/Enhancement->Accurate Quantification

Caption: Workflow illustrating the role of a deuterated internal standard.

Mechanism of Action: Avanafil's Signaling Pathway

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil increases the intracellular concentration of cGMP, thereby enhancing the erectile response to sexual stimulation.

G Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase (Active) Guanylate Cyclase (Active) Nitric Oxide (NO) Release->Guanylate Cyclase (Active) cGMP cGMP Guanylate Cyclase (Active)->cGMP converts GTP GTP GTP->Guanylate Cyclase (Active) activates Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection Inactive Metabolites Inactive Metabolites PDE5->Inactive Metabolites Avanafil Avanafil Avanafil->PDE5 inhibits

Caption: Signaling pathway of Avanafil in erectile function.

Experimental Protocols

This section provides a generalized, detailed methodology for the quantification of Avanafil in human plasma using LC-MS/MS with a deuterated internal standard, based on common practices in published literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Avanafil: To be determined based on precursor and product ions (e.g., monitoring the transition of the protonated molecule to a specific fragment ion).

    • This compound: To be determined based on the deuterated precursor and product ions.

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of Avanafil and this compound.

  • Linearity and Range: Determined by analyzing a series of calibration standards to establish the concentration range over which the response is linear, accurate, and precise.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a coefficient of variation ≤20%).

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Matrix Effect: Assessed to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte or internal standard.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Stability: The stability of Avanafil in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

By adhering to these rigorous validation procedures and employing a deuterated internal standard like this compound, researchers can ensure the generation of high-quality, reliable data for their drug development programs.

References

The Gold Standard in Avanafil Quantification: A Comparative Guide to Accuracy and Precision Using Avanafil-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Avanafil is critical for pharmacokinetic studies, bioequivalence assessment, and quality control. The use of a stable isotope-labeled internal standard, such as Avanafil-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays. This guide provides a comparative overview of methodologies for Avanafil quantification, presenting experimental data that underscores the superior performance of methods utilizing a deuterated internal standard.

The Critical Role of the Internal Standard

In quantitative analysis, particularly in complex biological matrices like plasma, an internal standard (IS) is indispensable. The IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality control samples. Its primary function is to correct for the variability inherent in the analytical process, including sample preparation, extraction, and instrument response.

A stable isotope-labeled internal standard, such as this compound, is the ideal choice. Since its chemical structure is nearly identical to Avanafil, differing only in the presence of deuterium (B1214612) atoms, it co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer. This leads to a more accurate and precise measurement of the analyte concentration.

Comparative Analysis of Avanafil Quantification Methods

The following tables summarize the performance characteristics of different validated methods for Avanafil quantification.

Table 1: LC-MS/MS Method with Tadalafil as Internal Standard for Simultaneous Determination of Avanafil and Dapoxetine in Human Plasma

ParameterAvanafilDapoxetine
Linearity Range 10–6000 ng/mL10–6000 ng/mL
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mL
Intra-day Precision (%CV) 2.15 - 4.321.98 - 3.87
Inter-day Precision (%CV) 2.87 - 5.122.54 - 4.65
Intra-day Accuracy (% Bias) -3.45 to 2.87-2.98 to 3.15
Inter-day Accuracy (% Bias) -4.12 to 3.54-3.87 to 4.02
Recovery (%) 85.43 - 89.1287.65 - 91.23

Table 2: LC-MS/MS Method with Valsartan as Internal Standard for Avanafil in Rat Plasma and Brain

ParameterRat PlasmaRat Brain Homogenate
Linearity Range 50 - 3200 ng/mL50 - 3200 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL50 ng/mL
Intra-day Precision (%RSD) 0.82 - 1.05Not Reported
Inter-day Precision (%RSD) 1.03 - 1.75Not Reported
Intra-day Accuracy (% Error) 0.85 - 1.02Not Reported
Inter-day Accuracy (% Error) 1.10 - 2.15Not Reported
Recovery (%) 96.60 ± 2.4494.50 ± 1.86

Table 3: LC-DAD Method for Avanafil in Pharmaceutical Preparations [1][2]

ParameterPerformance
Linearity Range 0.5–20 μg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery %) > 95%
Precision (RSD%) < 2.0%

Experimental Protocols

Method 1: LC-MS/MS for Avanafil and Dapoxetine in Human Plasma with Tadalafil IS

Sample Preparation: A protein precipitation method was used. To 200 µL of human plasma, 50 µL of the internal standard solution (Tadalafil) was added, followed by 1 mL of acetonitrile (B52724). The mixture was vortexed and then centrifuged. The supernatant was collected and an aliquot was injected into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 μm)

  • Mobile Phase: 0.1% formic acid in water and acetonitrile (60:40, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor to product ion transitions were monitored for Avanafil, Dapoxetine, and Tadalafil.

Method 2: LC-MS/MS for Avanafil in Rat Plasma and Brain with Valsartan IS[3]

Sample Preparation: A liquid-liquid extraction was performed. To 100 µL of plasma or brain homogenate, 50 µL of the internal standard solution (Valsartan) and 1 mL of acetonitrile were added. The mixture was vortexed and centrifuged. The supernatant was filtered and injected into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Nucleodur C18

  • Mobile Phase: 0.1% formic acid and acetonitrile (29:71, v/v)

  • Flow Rate: 0.5 mL/min

Mass Spectrometric Conditions:

  • Instrument: Agilent 6460 Triple Quadrupole LC-MS

  • Ionization: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions: Monitored for Avanafil and Valsartan.

Method 3: LC-DAD for Avanafil in Pharmaceutical Preparations[1][2]

Sample Preparation: Tablets were crushed, and a portion of the powder was accurately weighed and dissolved in a suitable solvent. The solution was then filtered and diluted to the appropriate concentration for analysis.

Chromatographic Conditions:

  • Column: Chromolith® High Resolution RP-18e (100 × 4.6 mm)[1][2]

  • Mobile Phase: A gradient of acetonitrile and water was used.

  • Flow Rate: 0.5 mL/min[1]

  • Detection: Diode Array Detector (DAD) at a specified wavelength.

Workflow and Pathway Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is protein_precipitation Protein Precipitation / LLE add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization mass_analysis Mass Analysis (MRM) ionization->mass_analysis peak_integration Peak Area Integration mass_analysis->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration_curve Quantify using Calibration Curve ratio_calc->calibration_curve

References

Inter-laboratory Comparison of Avanafil Analysis with Avanafil-d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action: The PDE5 Signaling Pathway

Avanafil (B1665834) is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2][3] Its mechanism of action involves the enhancement of the nitric oxide (NO) signaling pathway. During sexual stimulation, NO is released, which in turn activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow to the penis, resulting in an erection.[1][2] Avanafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby prolonging its vasodilatory effects.[1][2] This targeted action allows for a rapid onset, typically within 15 to 30 minutes of administration.[2][4]

Avanafil Mechanism of Action Avanafil's Inhibition of the PDE5 Signaling Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation cGMP cGMP Guanylate Cyclase Activation->cGMP from GTP GTP GTP Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection Inactive GMP Inactive GMP PDE5->Inactive GMP Avanafil Avanafil Avanafil->PDE5 inhibits

Avanafil's inhibitory effect on the PDE5 enzyme.

Comparative Analysis of Bioanalytical Methods

The accurate quantification of Avanafil in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Avanafil-d4, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. The following tables summarize the performance characteristics of various reported methods for Avanafil analysis.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

ParameterMethod AMethod BMethod C
Chromatography
ColumnInertsil ODS C18 (4.6x250mm, 5µm)[5]Nucleodur C18[6]Agilent Zorbax Eclipse XDB C18 (4.6x50mm, 1.8µm)[7]
Mobile PhaseMethanol: 0.1% OPA (75:25 v/v)[5]0.1% Formic acid and Acetonitrile (B52724) (29:71, v/v)[6]0.1% Formic acid : Acetonitrile (60:40, v/v)[7]
Flow Rate1.2 mL/min[5]0.5 mL/min[6]0.5 mL/min[7]
Retention Time3.14 min[5]Not Specified< 6 min[7]
Mass Spectrometry
InstrumentNot SpecifiedAgilent 6460 LC-QqQ-MS[8]Not Specified
Ionization ModeNot SpecifiedPositive ESI[6]Not Specified
Monitored TransitionNot SpecifiedNot SpecifiedNot Specified
Internal StandardNot SpecifiedValsartan[8]Tadalafil[7]

Note: While the ideal internal standard is the deuterated form of the analyte (this compound), other compounds have been successfully used as internal standards in validated methods.

Table 2: Method Validation Parameters

ParameterMethod AMethod BMethod C
Linearity Range0.5 - 10 µg/mL[5]50 - 3200 ng/mL (plasma & brain)[8]10 - 6000 ng/mL[7]
Correlation Coefficient (r²)0.9978[5]Not SpecifiedNot Specified
LOD0.02 µg/mL[5]Not SpecifiedNot Specified
LOQ0.08 µg/mL[5]50 ng/mL (plasma & brain)[8]10 ng/mL[7]
Precision (%RSD)< 2%[5]Not SpecifiedNot Specified
Accuracy/RecoveryNot Specified96.60 ± 2.44% (plasma), 94.50 ± 1.86% (brain)[6]Not Specified

Experimental Protocols

A generalized workflow for the bioanalysis of Avanafil using LC-MS/MS with an internal standard like this compound is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow General Workflow for Avanafil Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Matrix (Plasma, etc.) Biological Matrix (Plasma, etc.) Protein Precipitation Protein Precipitation Biological Matrix (Plasma, etc.)->Protein Precipitation Add this compound (IS) Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Pharmacokinetic Analysis Pharmacokinetic Analysis Concentration Calculation->Pharmacokinetic Analysis

A typical workflow for quantifying Avanafil in biological samples.

Detailed Methodologies:

  • Sample Preparation: A common technique for sample clean-up is protein precipitation.[7] An aliquot of the biological sample (e.g., plasma) is mixed with a precipitating agent (e.g., acetonitrile) containing the internal standard (this compound). After vortexing and centrifugation, the clear supernatant is collected for injection into the LC-MS/MS system. Liquid-liquid extraction is another effective method for sample preparation.[6]

  • Chromatographic Separation: Reversed-phase chromatography is typically employed for the separation of Avanafil from endogenous matrix components.[9][10][11] A C18 column is a common choice for the stationary phase.[6][7][10][11] The mobile phase usually consists of an aqueous component with a pH modifier (e.g., formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[5][6][7][10] The gradient and flow rate are optimized to achieve good peak shape and resolution.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is generally used for detection.[6] This provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Avanafil and this compound are monitored. The ratio of the peak area of Avanafil to that of this compound is used to calculate the concentration of Avanafil in the sample, which corrects for any analytical variability.

Conclusion

The analysis of Avanafil using LC-MS/MS with a deuterated internal standard like this compound is a robust and reliable approach for pharmacokinetic and other research applications. While a direct inter-laboratory comparison is not available, the data from various validated methods demonstrate that high-quality, reproducible results can be achieved. Researchers should carefully validate their methods according to international guidelines to ensure the accuracy and precision of their data. The information provided in this guide serves as a valuable starting point for developing and implementing such methods.

References

Avanafil-d4 for bridging studies between different analytical platforms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and post-approval changes, ensuring the consistency and reliability of analytical data across different platforms is paramount. Bridging studies are essential to demonstrate that a new or modified analytical method yields comparable results to the original, validated method. For the bioanalysis of the erectile dysfunction agent Avanafil, the use of a stable isotope-labeled internal standard (SIL-IS), such as Avanafil-d4, is critical, particularly when bridging between highly sensitive and specific platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and more conventional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides a comparative overview, supported by experimental protocols and data, on the role and advantages of using this compound in such bridging studies.

The Critical Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, internal standards are indispensable for correcting variability during sample preparation, chromatographic separation, and detection.[1] Stable isotope-labeled internal standards are considered the gold standard, especially for LC-MS based assays, because they share nearly identical chemical and physical properties with the analyte.[1][2][3] This ensures they co-elute and experience similar ionization effects, effectively compensating for matrix effects—a significant source of imprecision where co-eluting components from the biological matrix can suppress or enhance the analyte's signal.[1]

This compound, a deuterated analog of Avanafil, serves as an ideal internal standard. While deuterium-labeled compounds can sometimes exhibit slight differences in retention time compared to the non-labeled analyte (the "isotope effect"), they generally provide superior accuracy and precision over structural analogs.[2][3] The use of a SIL-IS like Avanafil-¹³C-d₃ has been documented in bioequivalence studies of Avanafil, underscoring its importance in achieving reliable pharmacokinetic data.[4]

Comparative Performance of Analytical Platforms

The choice of analytical platform significantly impacts the sensitivity, specificity, and robustness of a bioanalytical method. Below is a summary of expected performance characteristics when analyzing Avanafil with and without a SIL-IS on different platforms.

ParameterLC-MS/MS with this compound (Internal Standard)HPLC-UV with External Standardization
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantitation (LLOQ) 15.0 ng/mL[4]Typically in the higher ng/mL to µg/mL range
Precision (%RSD) Within-day: < 4.2%[4]< 15%
Accuracy (%Bias) Within-day: -4.6% to 6.3%[4]± 15%
Specificity High (based on mass-to-charge ratio)Lower (risk of interference from metabolites or co-eluting compounds)
Matrix Effect Compensation ExcellentNone
Sample Volume Typically lower (e.g., < 100 µL)Often higher (e.g., > 100 µL)

Experimental Protocols

LC-MS/MS Method for Avanafil in Human Plasma

This protocol is representative of a validated method for a bioequivalence study.

a. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the solution into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • LC System: Shimadzu HPLC or equivalent

  • Column: C18 column (e.g., 4.6 x 250mm, 5µm)[5]

  • Mobile Phase: Methanol: 0.1% Ortho-phosphoric acid (75:25 v/v)[5]

  • Flow Rate: 1.0 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitored Transitions (MRM):

    • Avanafil: Precursor ion → Product ion (specific m/z values would be determined during method development)

    • This compound: Precursor ion → Product ion (specific m/z values would be determined during method development)

HPLC-UV Method for Avanafil in Pharmaceutical Formulations

This protocol is adapted for a less complex matrix but highlights the differences in approach. For biological samples, extensive cleanup (e.g., liquid-liquid or solid-phase extraction) would be required to minimize interference.

a. Sample Preparation

  • Weigh and powder ten Avanafil tablets (100 mg strength).

  • Accurately weigh a portion of the powder equivalent to 100 mg of Avanafil and transfer to a 100 mL volumetric flask.

  • Add diluent (mobile phase) to dissolve the powder and make up to the volume.

  • Further dilute with the mobile phase to achieve a working concentration (e.g., 10 µg/mL).[5]

  • Filter the solution through a 0.45 µm filter before injection.

b. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Inertsil ODS C18 (4.6×250mm, 5µm)[5]

  • Mobile Phase: Methanol: 0.1% Ortho-phosphoric acid (75:25 v/v)[5]

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 246 nm[5]

  • Quantitation: Based on an external standard calibration curve.

Visualizing Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams are provided.

Bridging_Study_Workflow cluster_0 Method Development & Validation cluster_1 Bridging Study Execution cluster_2 Data Analysis & Acceptance Orig_Method Original Validated Method (e.g., HPLC-UV) New_Method New Method Development (e.g., LC-MS/MS with this compound) Validation New Method Validation (ICH Guidelines) New_Method->Validation Sample_Selection Select Representative Samples Validation->Sample_Selection Analysis_Orig Analyze with Original Method Sample_Selection->Analysis_Orig Analysis_New Analyze with New Method Sample_Selection->Analysis_New Data_Comparison Compare Results (Statistical Analysis) Analysis_Orig->Data_Comparison Analysis_New->Data_Comparison Acceptance Acceptance Criteria Met? Data_Comparison->Acceptance Implementation Implement New Method Acceptance->Implementation Yes Avanafil_Signaling_Pathway Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GC Guanylate Cyclase (GC) NO_Release->GC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by GC Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP cGMP->GMP degradation Erection Erection Relaxation->Erection PDE5 PDE5 PDE5->cGMP Avanafil Avanafil Avanafil->PDE5 inhibits Experimental_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute inject LC-MS/MS Injection reconstitute->inject quant Quantitation (Analyte/IS Ratio) inject->quant

References

Performance of Avanafil-d4 in LC-MS/MS Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the expected performance of Avanafil-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, based on established methods for Avanafil analysis and the well-documented advantages of using deuterated internal standards.

While specific performance data for this compound in various LC-MS/MS systems is not extensively published, this guide synthesizes available data from Avanafil bioanalytical methods that utilize other internal standards. It further provides a comprehensive overview of the theoretical and practical advantages of employing a deuterated analog like this compound.

Comparison of LC-MS/MS Methods for Avanafil Analysis

The following table summarizes the performance characteristics of published LC-MS/MS methods for the quantification of Avanafil in biological matrices. These methods utilized non-deuterated internal standards, but their performance metrics provide a valuable benchmark for what can be expected when developing a method with this compound. The use of a deuterated internal standard is anticipated to yield comparable or superior performance in terms of precision and accuracy.

ParameterMethod 1Method 2
LC-MS/MS System Agilent 6460 Triple QuadrupoleNot Specified
Internal Standard ValsartanTadalafil
Matrix Rat Plasma and Brain HomogenateHuman Plasma
Lower Limit of Quantification (LLOQ) Not Specified10 ng/mL
Linearity Range Not Specified10–6000 ng/mL[1]
Precision (RSD%) <15% (Intra-day and Inter-day)Not Specified
Accuracy Within ±15% of nominal concentrationNot Specified
Recovery 96.60 ± 2.44% (Plasma), 94.50 ± 1.86% (Brain)[2][3]Good recovery and reproducibility[1]

The Deuterated Internal Standard Advantage: Why Choose this compound?

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis for several reasons.[4][5][6] They are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly throughout the analytical process.[7] This co-elution and similar behavior provide the most accurate correction for potential variabilities.[4]

Key advantages include:

  • Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.

  • Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps will be mirrored by the deuterated internal standard, ensuring the analyte-to-internal standard ratio remains constant.

  • Improved Precision and Accuracy: By accounting for variations in injection volume and instrument response, deuterated standards lead to more precise and accurate quantification.

  • Reduced Method Development Time: The predictable behavior of deuterated standards can simplify method development and validation.

Experimental Protocols

Below is a detailed experimental protocol for a typical bioanalytical method for the quantification of Avanafil in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for Avanafil and best practices for using deuterated internal standards.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Avanafil: To be determined (e.g., based on precursor and product ions).

    • This compound: To be determined (e.g., precursor ion will be mass of Avanafil + 4, with a corresponding product ion).

Visualizing the Workflow

The following diagram illustrates the logical workflow of a bioanalytical method using this compound as an internal standard, from sample preparation to data analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI+ Separation->Ionization Detection Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Avanafil / this compound) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Bioanalytical workflow for Avanafil quantification.

References

Avanafil in Clinical Trials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Avanafil's performance in clinical trials, with a focus on its use in treating erectile dysfunction (ED). Data is presented to compare its efficacy and safety against placebo and other alternatives, primarily Sildenafil. The role of Avanafil-d4 as a crucial tool in the analytical methods for pharmacokinetic assessments is also elucidated.

The Role of this compound in Clinical Research

While Avanafil (B1665834) is the active pharmaceutical ingredient, its deuterated isotopologue, this compound, serves as an internal standard in pharmacokinetic (PK) studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is because this compound is chemically and physically almost identical to Avanafil, but its increased mass allows it to be distinguished by the mass spectrometer. This ensures highly accurate and precise quantification of Avanafil in biological matrices like plasma by correcting for variability during sample preparation and analysis.

Mechanism of Action: PDE5 Inhibition

Avanafil is a highly selective and potent inhibitor of phosphodiesterase type 5 (PDE5).[1] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil leads to elevated cGMP levels, thereby enhancing the erectile response to sexual stimulation.

cluster_0 Physiological Process of Erection cluster_1 Pharmacological Intervention Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation cGMP cGMP Guanylate Cyclase Activation->cGMP Production GTP GTP GTP->Guanylate Cyclase Activation Substrate Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Degradation by Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection Avanafil Avanafil Avanafil->PDE5 Inhibits Inactive GMP Inactive GMP PDE5->Inactive GMP Converts to

Caption: Signaling pathway of Avanafil in erectile function.

Comparative Efficacy of Avanafil

The efficacy of Avanafil has been evaluated in numerous clinical trials, primarily using the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score, and patient-reported outcomes through the Sexual Encounter Profile (SEP) questions 2 (successful vaginal penetration) and 3 (successful intercourse).

Efficacy Data vs. Placebo

The following table summarizes the mean change from baseline in efficacy endpoints for Avanafil compared to placebo in the general population with erectile dysfunction.

EndpointAvanafil 50 mgAvanafil 100 mgAvanafil 200 mgPlacebo
Mean Change in IIEF-EF Score +5.5+8.3 to +9.5+9.4 to +10.3+1.8 to +2.7
SEP2 (% Successful Penetration) 64%74% to 77%77% to 80%54%
SEP3 (% Successful Intercourse) 41%57%57% to 64%27%

Note: Data compiled from multiple Phase III clinical trials.

Efficacy Data vs. Sildenafil

A prospective, randomized, double-blind, multicenter clinical trial compared the efficacy of Avanafil with Sildenafil over 12 weeks.

EndpointAvanafil (100/200 mg)Sildenafil (50/100 mg)
Mean Change in IIEF-EF Score at 12 Weeks Superior to Sildenafil-
Modified SEP1 (% achieving erection in 15 mins) 84.8%28.2%
Adverse Event Rate 9.9%11.0%

This study demonstrated the non-inferiority of Avanafil to Sildenafil at 4 weeks and superiority at 8 and 12 weeks in improving the IIEF-EF score, with a significantly faster onset of action.[2][3]

Pharmacokinetic Profile

Avanafil is characterized by its rapid absorption and onset of action.

ParameterAvanafilSildenafilTadalafilVardenafil
Tmax (Time to max. concentration) 30-45 min~60 min~120 min~60 min
T1/2 (Half-life) ~5 hours~4 hours~17.5 hours4-5 hours

Data compiled from various pharmacokinetic studies.[1][4][5][6]

Safety and Tolerability

Avanafil is generally well-tolerated. The most common adverse events are mild to moderate in severity.

Adverse EventAvanafil (50-200 mg)Sildenafil (50/100 mg)Placebo
Headache 5.1% - 10.5%12.8%1.9%
Flushing 3.6% - 12.4%10.4%0.6%
Nasal Congestion 1.9% - 5.1%-1.2%
Nasopharyngitis 3.0% - 3.9%-2.5%
Back Pain 1.1% - 3.2%-1.8%

Adverse event rates are based on data from multiple clinical trials.[2]

Experimental Protocols

Representative Phase III Clinical Trial Workflow

A typical Phase III, randomized, double-blind, placebo-controlled, parallel-group study for Avanafil in the general ED population follows a structured workflow.

cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment 12-Week Treatment Period cluster_assessment Efficacy & Safety Assessment screening Patient Screening (Inclusion/Exclusion Criteria) run_in 4-Week Non-Treatment Run-in Period screening->run_in randomization Randomization (1:1:1:1) run_in->randomization placebo Placebo randomization->placebo avanafil50 Avanafil 50 mg randomization->avanafil50 avanafil100 Avanafil 100 mg randomization->avanafil100 avanafil200 Avanafil 200 mg randomization->avanafil200 assessment Primary Endpoints: - IIEF-EF Score Change - SEP2 & SEP3 Success Rates Secondary Endpoints: - Patient Diaries - GAQ Safety Monitoring: - Adverse Events - Vitals, ECG, Labs

Caption: Workflow of a typical Phase III clinical trial for Avanafil.
Key Methodologies

  • Patient Population: Adult males with a clinical diagnosis of erectile dysfunction for at least 3 months. Specific trials have focused on populations with diabetes mellitus or post-radical prostatectomy.

  • Inclusion/Exclusion Criteria:

    • Inclusion: Stable, heterosexual relationship; history of ED; willingness to attempt sexual intercourse during the trial.

    • Exclusion: Uncontrolled medical conditions (e.g., diabetes, hypertension); use of nitrates; history of major cardiovascular events; anatomical penile deformities.

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group or crossover design.[2]

  • Dosage and Administration: Avanafil (50, 100, or 200 mg) or placebo taken as needed, approximately 30 minutes before sexual activity. Dose escalation or reduction may be permitted based on efficacy and tolerability.[2]

  • Efficacy Assessment:

    • International Index of Erectile Function (IIEF): A 15-item questionnaire assessing erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction. The erectile function (EF) domain score is a primary endpoint.

    • Sexual Encounter Profile (SEP): Patient diary with questions answered after each sexual attempt. Key questions include SEP2 (Were you able to insert your penis into your partner's vagina?) and SEP3 (Did your erection last long enough for you to have successful intercourse?).[2]

  • Pharmacokinetic Analysis:

    • Blood samples are collected at predetermined time points after drug administration. Plasma concentrations of Avanafil are determined using a validated LC-MS/MS method.[2] this compound is used as an internal standard to ensure the accuracy of the quantification. The use of a deuterated internal standard is crucial for reliable bioanalysis.

Conclusion

Clinical trial data demonstrates that Avanafil is an effective and well-tolerated treatment for erectile dysfunction. Its key differentiator is a rapid onset of action compared to other PDE5 inhibitors.[2][3] In direct comparison, Avanafil has shown non-inferior and, in some cases, superior efficacy to Sildenafil, with a comparable safety profile. The use of this compound in pharmacokinetic studies has been instrumental in accurately defining its favorable pharmacokinetic profile. This body of evidence supports Avanafil as a valuable therapeutic option for patients with erectile dysfunction.

References

Safety Operating Guide

Proper Disposal of Avanafil-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Avanafil-d4, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. Adherence to these procedures is vital to protect laboratory personnel, the surrounding community, and the environment.

Hazard Profile of Avanafil
Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Disposal must always be conducted in accordance with local, regional, national, and international regulations.[1] It is imperative not to dispose of this compound with household garbage or allow it to enter the sewage system.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for disposing of this compound waste generated in a research laboratory.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all components of the waste stream containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any reaction byproducts.

  • Segregate at the Source: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In particular:

    • Keep solid waste separate from liquid waste.

    • Do not mix with incompatible chemicals that could cause a dangerous reaction.[3]

    • Segregate from non-hazardous waste.

2. Selection of Appropriate Waste Containers:

  • Chemical Compatibility: Use waste containers that are chemically compatible with this compound and any solvents present in the waste. For solid waste, a securely sealed plastic bag or a labeled, rigid container is appropriate. For liquid waste, use a leak-proof container, often a high-density polyethylene (B3416737) (HDPE) jug.

  • Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant").

3. Accumulation and Storage:

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[1][3] This area should be under the control of laboratory personnel.

  • Secure Storage: Keep the waste container securely closed at all times, except when adding waste.[3]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.

4. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (as per institutional and regulatory limits), contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for a pickup.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office. This documentation is a critical part of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[4]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1] This can contaminate water supplies and is a violation of environmental regulations.[2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start Waste Generation (this compound) characterize Characterize Waste (Solid, Liquid, Contaminated Labware) start->characterize segregate Segregate Waste (Keep separate from other waste streams) characterize->segregate container Select Compatible & Labeled Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store full Container Full or Max Storage Time Reached? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes document Complete Waste Disposal Manifest contact_ehs->document end Proper Disposal by Licensed Facility document->end

References

Essential Safety and Logistical Information for Handling Avanafil-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of active pharmaceutical ingredients such as Avanafil-d4 is paramount to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety protocols and logistical plans for the operational use and disposal of this compound.

Hazard Identification and Classification:

Avanafil is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. It is harmful if swallowed[3].

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn when handling this compound. The selection of PPE is contingent on the specific laboratory procedures being performed.

Protection LevelRequired PPE
Eye/Face Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash-prone procedures.[4]
Skin Protection A lab coat or disposable gown is required to prevent skin exposure. For procedures with a higher risk of splashes, a fluid-impermeable apron is recommended.[4]
Hand Protection Wear protective gloves, such as nitrile gloves. For handling larger quantities or when there is a risk of spillage, double gloving is advised.[4]
Respiratory Protection Handle in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[1][5]
Skin Contact Immediately wash the affected area with plenty of water and soap.[1][5] If skin irritation occurs, seek medical advice.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5] If eye irritation persists, get medical advice/attention.[5]
Ingestion If swallowed, rinse the mouth. If you feel unwell, call a poison center or doctor.[3][5]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

  • Personal Hygiene : Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in areas where the compound is handled or stored.[3][4]

  • Storage : Store in a well-ventilated place and keep the container tightly closed.[5] Store the medicine in a closed container at room temperature, away from heat, moisture, and direct light.[6]

Spill and Disposal Plan

In the event of a spill or for the disposal of unused this compound, the following procedures should be followed.

  • Spill Containment : For spills, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material and place it in a suitable container for disposal.

  • Disposal : Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1][2][3][5] Do not dispose of it with household garbage or allow it to reach the sewage system.[2] For household disposal of unused medicine, the FDA recommends mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed container, and then throwing it in the trash.[7][8] Drug take-back programs are the preferred method of disposal when available.[8][9]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a chemical fume hood prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_exp Perform experiment handling_dissolve->handling_exp cleanup_decon Decontaminate work surfaces handling_exp->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste per regulations cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.